Product packaging for Amg perk 44(Cat. No.:)

Amg perk 44

Cat. No.: B609916
M. Wt: 561.1 g/mol
InChI Key: RNAKBTDDCHJCMT-UHFFFAOYSA-N
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Description

PERK-IN-44 is a potent and selective PERK inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H29ClN4O2 B609916 Amg perk 44

Properties

IUPAC Name

4-[2-amino-4-methyl-3-(2-methylquinolin-6-yl)benzoyl]-1-methyl-2,5-diphenylpyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O2.ClH/c1-21-14-18-27(31(35)29(21)25-17-19-28-24(20-25)16-15-22(2)36-28)33(39)30-32(23-10-6-4-7-11-23)37(3)38(34(30)40)26-12-8-5-9-13-26;/h4-20H,35H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAKBTDDCHJCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4)N)C5=CC6=C(C=C5)N=C(C=C6)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG PERK 44

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of AMG PERK 44, a potent and selective inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The document delves into the intricate role of the PERK signaling pathway in cancer biology, detailing how its inhibition by this compound can represent a promising therapeutic strategy. This guide offers a compilation of preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to support further research and development in this area.

Introduction: The PERK Signaling Pathway in Cancer

The Unfolded Protein Response (UPR) is a crucial cellular stress response mechanism activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is mediated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), Activating transcription factor 6 (ATF6), and PERK. In the context of cancer, the tumor microenvironment, characterized by hypoxia, nutrient deprivation, and oxidative stress, leads to chronic ER stress, making cancer cells highly dependent on the UPR for survival and adaptation.

PERK, a type I transmembrane protein, plays a multifaceted role in cancer progression.[1][2] Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. This adaptive response helps to reduce the protein load on the ER. However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and autophagy, all of which contribute to tumor cell survival and resistance to therapy.[3] Consequently, inhibiting the PERK pathway presents a rational approach to disrupt these pro-survival mechanisms in cancer cells.

This compound: A Potent and Selective PERK Inhibitor

This compound is a highly selective and orally active small molecule inhibitor of PERK.[4][5] Its targeted action against PERK makes it a valuable tool for investigating the therapeutic potential of PERK inhibition in various cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReference
PERK IC50 6 nM[4]
GCN2 IC50 7300 nM[4]
B-Raf IC50 >1000 nM[4]
Selectivity (GCN2/PERK) ~1217-fold[4]
Selectivity (B-Raf/PERK) >167-fold[4]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties of this compound

ParameterSpeciesValueDosingReference
ED50 (pPERK inhibition) Mouse3 mg/kgOral[4]
ED90 (pPERK inhibition) Mouse60 mg/kgOral[4]
Clearance (CL) Rat1.6 L/h/kg1 mg/kg IV[4]
Volume of Distribution (Vss) Rat3.6 L/kg1 mg/kg IV[4]
Mean Residence Time (MRT) Rat2.3 hours1 mg/kg IV[4]
Clearance (CL) Mouse1.6 L/h/kg1 mg/kg IV[4]
Volume of Distribution (Vss) Mouse3.6 L/kg1 mg/kg IV[4]
Mean Residence Time (MRT) Mouse2.3 hours1 mg/kg IV[4]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of PERK. By binding to the ATP-binding pocket of the PERK kinase domain, this compound prevents the autophosphorylation and subsequent activation of PERK. This inhibition blocks the downstream signaling cascade, leading to several key anti-tumor effects:

  • Inhibition of eIF2α Phosphorylation: Prevents the attenuation of global protein synthesis and the selective translation of pro-survival factors like ATF4.

  • Suppression of ATF4-mediated Gene Expression: Downregulates genes involved in amino acid synthesis, antioxidant defense, and autophagy, thereby increasing cellular stress and promoting apoptosis in cancer cells.

  • Sensitization to Chemotherapy and Radiotherapy: By abrogating the adaptive UPR, this compound can render cancer cells more susceptible to conventional cancer therapies.

Signaling Pathway Diagram

The following diagram illustrates the PERK signaling pathway and the point of intervention by this compound.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen PERK_inactive PERK (inactive) PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active dissociation of BiP BiP BiP BiP->PERK_inactive inhibits Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP binds eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation inhibits ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA selectively translates ATF4 ATF4 Protein ATF4_mRNA->ATF4 Target_Genes Target Gene Expression (Amino Acid Metabolism, Antioxidant Response, Autophagy) ATF4->Target_Genes activates transcription Cell_Survival Tumor Cell Survival & Proliferation Target_Genes->Cell_Survival AMG_PERK_44 This compound AMG_PERK_44->PERK_active inhibits InVivo_Workflow start Start cell_culture B16-F10 Cell Culture start->cell_culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep implantation Subcutaneous Implantation in C57BL/6 Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Gavage (Vehicle or this compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring monitoring->treatment Continue Treatment endpoint Study Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement & Pharmacodynamic Analysis euthanasia->analysis end End analysis->end

References

An In-depth Technical Guide to AMG PERK 44 and the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective PERK inhibitor, AMG PERK 44, and its interaction with the Unfolded Protein Response (UPR), a critical cellular stress signaling network. The content herein is intended to serve as a detailed resource, offering insights into the mechanism of action, quantitative data, experimental methodologies, and the broader context of targeting the PERK pathway in research and therapeutic development.

The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a substantial portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and high protein synthesis demand, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2][3] To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][4][5][6]

The UPR is orchestrated by three ER-resident transmembrane sensor proteins:

  • Inositol-requiring enzyme 1 (IRE1)

  • Activating transcription factor 6 (ATF6)

  • PKR-like ER kinase (PERK) [4][5]

Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein GRP78/BiP.[2][7] Upon the accumulation of unfolded proteins, GRP78/BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[2][5][7] The primary goal of the UPR is to restore proteostasis by attenuating protein synthesis, increasing the production of chaperones to enhance protein folding capacity, and promoting the degradation of misfolded proteins.[2] However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response to eliminate damaged cells.[2][4][6]

The PERK Signaling Pathway

The PERK branch of the UPR plays a crucial role in the immediate response to ER stress.[5] Upon activation through dissociation from GRP78/BiP, PERK molecules oligomerize and trans-autophosphorylate.[1][8] Activated PERK then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[5]

Phosphorylation of eIF2α leads to two primary outcomes:

  • Global Attenuation of Protein Synthesis: Phosphorylated eIF2α inhibits its guanine nucleotide exchange factor, eIF2B, which is essential for the initiation of translation.[8] This global reduction in protein synthesis lessens the load of newly synthesized proteins entering the already stressed ER.[2]

  • Selective Translation of Specific mRNAs: Paradoxically, the phosphorylation of eIF2α facilitates the translation of certain mRNAs containing upstream open reading frames in their 5' untranslated regions.[5] The most notable of these is the activating transcription factor 4 (ATF4).[1][2]

ATF4, in turn, translocates to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant responses, and protein folding.[2] Under prolonged ER stress, ATF4 also promotes the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][4] CHOP contributes to cell death by suppressing the anti-apoptotic protein BCL-2 and inducing pro-apoptotic factors.[4]

PERK_Signaling_Pathway cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins GRP78 GRP78/BiP UnfoldedProteins->GRP78 Binds PERK_active Active PERK (Dimerized & Phosphorylated) GRP78->PERK_active Dissociates PERK_inactive Inactive PERK PERK_inactive->GRP78 Bound eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α Translation_Inhibition Global Translation Attenuation peIF2a->Translation_Inhibition Leads to ATF4 ATF4 Translation peIF2a->ATF4 Allows ATF4_nuc ATF4 ATF4->ATF4_nuc Translocates CHOP CHOP Expression ATF4_nuc->CHOP Induces (prolonged stress) Adaptation Adaptive Genes ATF4_nuc->Adaptation Induces

This compound: A Potent and Selective PERK Inhibitor

This compound is an orally active and highly selective small molecule inhibitor of PERK.[9] It belongs to the 1H-pyrazol-3(2H)-one class of compounds.[9] As a PERK inhibitor, this compound serves as a critical tool for investigating the physiological and pathological roles of the PERK pathway and holds potential for therapeutic applications in diseases where UPR dysregulation is implicated, such as cancer and neurodegenerative disorders.[6]

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of PERK and preventing its autophosphorylation and subsequent activation.[10] By inhibiting PERK, this compound blocks the phosphorylation of eIF2α, thereby preventing the downstream consequences of PERK activation, including the attenuation of global protein synthesis and the selective translation of ATF4.[11] This action can rescue protein synthesis in cells under ER stress and modulate the cellular response to the accumulation of misfolded proteins.[12]

AMG_PERK_44_MoA ER_Stress ER Stress PERK_Activation PERK Activation (Autophosphorylation) ER_Stress->PERK_Activation eIF2a_phos eIF2α Phosphorylation PERK_Activation->eIF2a_phos AMG_PERK_44 This compound AMG_PERK_44->PERK_Activation Inhibits Downstream Downstream UPR Signaling (e.g., ATF4, CHOP) eIF2a_phos->Downstream

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueAssay TypeCell Line/SystemReference
IC₅₀ (PERK) 6 nMTR-FRET AssayCell-free[9][12][13][14]
IC₅₀ (cell pPERK) 84 nMCell-free-[9][12]
EC₅₀ 400 nMProtein Synthesis RescueU2OS cells[12]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC₅₀Fold Selectivity vs. PERKReference
PERK 6 nM-[9][12][13][14]
GCN2 7,300 nM>1000-fold[9][12][14]
B-Raf >1,000 nM>160-fold[9][12][14]
Other Kinases (panel of 387) -High selectivity[13]

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound

ParameterValueSpeciesAdministrationReference
Clearance (CL) 1.6 L/h·kgSprague-Dawley rats & CD-1 miceIntravenous (1 mg/kg)[9]
Volume of Distribution (Vss) 3.6 L/kgSprague-Dawley rats & CD-1 miceIntravenous (1 mg/kg)[9]
Mean Residence Time (MRT) 2.3 hoursSprague-Dawley rats & CD-1 miceIntravenous (1 mg/kg)[9]
ED₅₀ 3 mg/kg-Oral[9]
ED₉₀ 60 mg/kg-Oral[9]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PERK kinase activity in a cell-free system.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of a substrate by PERK. The assay relies on the transfer of energy between a donor fluorophore (e.g., on an anti-tag antibody) and an acceptor fluorophore (e.g., on a phosphorylation-specific antibody) when they are in close proximity.

  • Protocol:

    • Recombinant PERK kinase domain is incubated with a biotinylated substrate peptide and ATP in a reaction buffer.

    • Serial dilutions of this compound (or vehicle control) are added to the reaction wells.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and APC-labeled anti-phospho-substrate antibody) are added.

    • After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[10]

  • Objective: To assess the ability of this compound to inhibit PERK activation in a cellular context.

  • Principle: ER stress induces the autophosphorylation of PERK at specific residues (e.g., Thr980), which is a marker of its activation. Western blotting with a phospho-specific antibody can detect this event.

  • Protocol:

    • Culture cells (e.g., U2OS, HCT116) to a suitable confluency.

    • Pre-treat cells with various concentrations of this compound or vehicle for a specified time.

    • Induce ER stress using an agent like tunicamycin or thapsigargin for a defined period.[15]

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phospho-PERK (e.g., Thr980) and total PERK. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

    • Incubate with appropriate secondary antibodies conjugated to HRP or a fluorescent dye.

    • Visualize the protein bands using chemiluminescence or fluorescence imaging.

    • Quantify band intensities to determine the ratio of phosphorylated PERK to total PERK.

  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting PERK autophosphorylation.

  • Principle: A Matrigel™ plug containing cells with a doxycycline-inducible PERK expression system is implanted subcutaneously in mice. Oral administration of doxycycline induces PERK expression and activation, which can then be measured following treatment with the inhibitor.

  • Protocol:

    • Prepare a suspension of cells (e.g., U2OS with inducible PERK) in Matrigel™.

    • Inject the cell-Matrigel™ suspension subcutaneously into mice.

    • Induce PERK expression by providing doxycycline in the drinking water or through oral gavage.

    • Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg).[12]

    • At a specified time point (e.g., 4 hours post-dose), excise the Matrigel™ plugs.

    • Homogenize the plugs and prepare protein lysates.

    • Analyze the levels of intratumoral PERK autophosphorylation using the Western blot protocol described in section 5.2.

    • Calculate the effective dose (ED₅₀ and ED₉₀) required to inhibit PERK phosphorylation by a certain percentage.[9]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Assays cluster_invivo In Vivo Evaluation node_invitro TR-FRET Kinase Assay node_selectivity Kinase Panel Screening label_ic50 Determine IC₅₀ node_invitro->label_ic50 node_western Western Blot for pPERK/peIF2α node_invitro->node_western label_select Assess Selectivity node_selectivity->label_select node_rescue Protein Synthesis Rescue Assay label_ec50 Determine Cellular Potency node_western->label_ec50 node_pk Pharmacokinetic Studies (Rat, Mouse) node_western->node_pk node_pd Pharmacodynamic Model (Matrigel™ Plug) label_pk Determine CL, Vss, MRT node_pk->label_pk label_ed50 Determine ED₅₀ node_pd->label_ed50

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of the PERK kinase, a central component of the Unfolded Protein Response. Its demonstrated activity in both in vitro and in vivo models makes it an invaluable chemical probe for dissecting the complex roles of the PERK/eIF2α/ATF4 signaling axis in health and disease. For professionals in drug development, the data presented on this compound underscores the feasibility of selectively targeting a single branch of the UPR. Further investigation into the therapeutic potential of PERK inhibition with specific agents like this compound is warranted in oncology, neurodegeneration, and other pathologies linked to chronic ER stress.

References

The Role of PERK in ER Stress Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations to this environment, caused by factors such as hypoxia, nutrient deprivation, or high protein synthesis demand, lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR is orchestrated by three ER-transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and Protein Kinase R (PKR)-like ER Kinase (PERK).[2][3] This guide provides an in-depth examination of the PERK signaling pathway, a central regulator of the UPR that governs cell fate decisions between adaptation and apoptosis. We will explore its activation mechanism, downstream signaling cascades, role in critical cellular processes, and the experimental protocols used to investigate its function.

The PERK Activation Mechanism

Under homeostatic conditions, PERK is maintained in an inactive, monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[2][4] The luminal domain of PERK is bound by BiP, preventing its activation.[5] Upon the accumulation of unfolded proteins in the ER lumen, BiP preferentially binds to these misfolded proteins, leading to its dissociation from PERK.[4][6][7]

This dissociation allows PERK monomers to oligomerize, primarily through homodimerization, and undergo trans-autophosphorylation on their cytosolic kinase domains.[2][5][6][8] This phosphorylation event activates the kinase, initiating the downstream signaling cascade.[7]

PERK_Activation Figure 1: PERK Activation Mechanism cluster_ER ER Lumen cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins BiP BiP/GRP78 UnfoldedProteins->BiP Sequesters BiP PERK_BiP PERK-BiP Complex BiP->PERK_BiP PERK_inactive Inactive PERK (Monomer) PERK_inactive->PERK_BiP Binds PERK_inactive->p1 PERK_BiP->PERK_inactive Dissociates PERK_dimer PERK Dimerization & Autophosphorylation PERK_active Active PERK PERK_dimer->PERK_active P PERK_active->p2 p1->PERK_dimer p2->PERK_dimer P

Caption: PERK activation is initiated by BiP dissociation upon ER stress.

Canonical PERK Signaling: The eIF2α-ATF4 Axis

The primary and most well-characterized function of activated PERK is to phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4][9] This phosphorylation event does not prevent the formation of the eIF2-GTP-tRNAiMet ternary complex but inhibits the GDP-GTP exchange activity of its guanine nucleotide exchange factor, eIF2B. This leads to a global attenuation of cap-dependent mRNA translation.[9][10]

This translational arrest serves two main purposes:

  • It reduces the influx of newly synthesized proteins into the already stressed ER, alleviating the protein folding load.[8][11]

  • It allows for the selective translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably, Activating Transcription Factor 4 (ATF4).[10][12][13]

ATF4 is a key transcription factor that orchestrates a large-scale transcriptional program to manage ER stress. The outcome of ATF4 activation is context-dependent and hinges on the duration and severity of the stress.

The Adaptive Response

During initial or mild ER stress, ATF4 promotes cell survival by upregulating genes involved in:

  • Protein Folding: Induction of ER chaperones to increase the protein folding capacity.[7]

  • Amino Acid Metabolism and Transport: Enhancing the cellular machinery for amino acid synthesis and import.[11]

  • Antioxidant Response: Upregulating genes that protect the cell from oxidative damage, which often accompanies ER stress.[10][11]

The Pro-Apoptotic Switch

Under conditions of prolonged or severe ER stress, the adaptive response fails, and the PERK-ATF4 axis switches to a pro-apoptotic program.[12] ATF4 induces the expression of the transcription factor C/EBP homologous protein (CHOP), also known as GADD153.[11][14][15]

CHOP is a critical mediator of ER stress-induced apoptosis and functions by:

  • Downregulating anti-apoptotic proteins: Suppressing the synthesis of proteins like Bcl-2.[12][16]

  • Upregulating pro-apoptotic proteins: Increasing the expression of proteins such as BIM and PUMA.[16]

  • Promoting Oxidative Stress: Transcriptionally inducing ERO1 (ER oxidoreductin 1), which leads to the production of reactive oxygen species (ROS).[16]

  • Inducing GADD34: ATF4 also induces the Growth Arrest and DNA Damage-inducible protein 34 (GADD34), which forms a complex with protein phosphatase 1 (PP1) to dephosphorylate eIF2α.[13][15] While this creates a negative feedback loop to eventually restore protein synthesis, sustained CHOP and GADD34 expression under chronic stress contributes to cell death.[15]

Canonical_PERK_Pathway Figure 2: The Canonical PERK Signaling Pathway cluster_nucleus Nucleus PERK Active PERK eIF2a eIF2α PERK->eIF2a P peIF2a p-eIF2α Translation Global Protein Synthesis peIF2a->Translation Inhibits ATF4 ATF4 Translation peIF2a->ATF4 Promotes ATF4_nuc ATF4 ATF4->ATF4_nuc Nuclear Translocation CHOP CHOP ATF4_nuc->CHOP Transcription GADD34 GADD34 ATF4_nuc->GADD34 Transcription Adaptive Adaptive Response (Chaperones, Amino Acid Metabolism, Antioxidants) ATF4_nuc->Adaptive Transcription Bcl2 Bcl-2 CHOP->Bcl2 Downregulates BIM_PUMA BIM, PUMA CHOP->BIM_PUMA Upregulates GADD34->peIF2a Dephosphorylates (Negative Feedback) label_mild Mild/Early Stress Apoptosis Apoptosis label_severe Severe/Prolonged Stress Bcl2->Apoptosis BIM_PUMA->Apoptosis

Caption: PERK phosphorylates eIF2α, leading to adaptation or apoptosis via ATF4/CHOP.

Non-Canonical PERK Signaling

Beyond the canonical eIF2α/ATF4 axis, activated PERK can directly phosphorylate other substrates to regulate cellular homeostasis.

Nrf2 and the Antioxidant Response

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor for the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. PERK can directly phosphorylate Nrf2, promoting its dissociation from Keap1 and its subsequent translocation to the nucleus.[9][13] There, Nrf2 induces the expression of detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), providing another layer of protection against ER stress-induced oxidative damage.[10][17]

Regulation of Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain homeostasis. The PERK pathway is a significant inducer of autophagy in response to ER stress.[3][18] This is primarily mediated by the ATF4-CHOP axis, which transcriptionally upregulates key autophagy-related genes (ATGs), such as ATG5, ATG7, and LC3.[3][10][19] This induction of autophagy serves as a pro-survival mechanism, helping to clear the aggregated proteins that cause ER stress.[18]

PERK_Autophagy Figure 3: PERK-Mediated Induction of Autophagy ER_Stress ER Stress PERK Active PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 ATG_genes Transcription of Autophagy Genes (e.g., LC3, Beclin-1, ATG5) ATF4->ATG_genes Autophagosome Autophagosome Formation ATG_genes->Autophagosome Survival Cell Survival Autophagosome->Survival Clearance Clearance of Unfolded Proteins Autophagosome->Clearance Clearance->ER_Stress Alleviates

Caption: PERK signaling induces autophagy as a pro-survival response to ER stress.

Quantitative Data Summary

The following tables represent typical quantitative data obtained from experiments investigating the PERK pathway.

Table 1: Gene Expression Changes Following ER Stress Induction (Data presented as fold change relative to untreated control, measured by qPCR at 8 hours post-treatment)

GeneVehicle ControlTunicamycin (1 µg/mL)Thapsigargin (1 µM)
ATF41.04.5 ± 0.65.2 ± 0.8
CHOP (DDIT3)1.015.2 ± 2.118.9 ± 2.5
GADD341.012.8 ± 1.514.3 ± 1.9
BiP (HSPA5)1.06.7 ± 0.97.5 ± 1.1
ACTB (Control)1.01.0 ± 0.11.1 ± 0.2

Table 2: Protein Phosphorylation and Expression Levels (Data presented as relative band density normalized to loading control, measured by Western Blot)

ProteinTime after Thapsigargin (1 µM)
0 hr 2 hr 8 hr 16 hr
p-PERK / PERK1.05.8 ± 0.74.1 ± 0.52.3 ± 0.4
p-eIF2α / eIF2α1.08.2 ± 1.16.5 ± 0.93.1 ± 0.5
ATF4 / Tubulin1.03.9 ± 0.47.8 ± 1.05.4 ± 0.7
CHOP / Tubulin1.01.5 ± 0.311.3 ± 1.816.7 ± 2.2

Table 3: Cell Viability and Apoptosis (Measured at 24 hours post-treatment with ER stress inducer ± PERK inhibitor GSK2606414)

Treatment% Viable Cells (MTT Assay)% Apoptotic Cells (Annexin V+)
Vehicle Control100 ± 5.04.5 ± 1.2
Tunicamycin (1 µg/mL)55 ± 6.242.1 ± 5.5
Tunicamycin + PERK inhibitor78 ± 7.118.5 ± 3.9
Thapsigargin (1 µM)48 ± 5.548.9 ± 6.1
Thapsigargin + PERK inhibitor71 ± 6.822.4 ± 4.3

Experimental Protocols

Investigating the PERK pathway involves a combination of techniques to induce stress and measure the activation and downstream consequences of the signaling cascade.

Induction of ER Stress
  • Objective: To induce the accumulation of unfolded proteins in the ER.

  • Method 1: Tunicamycin Treatment

    • Principle: Tunicamycin is an inhibitor of N-linked glycosylation. Proteins that are not properly glycosylated cannot fold correctly, leading to their accumulation in the ER.

    • Protocol: Prepare a stock solution of Tunicamycin (e.g., 5 mg/mL in DMSO). Culture cells to 70-80% confluency. Treat cells with a final concentration of 0.5-5 µg/mL Tunicamycin in complete culture medium for the desired time (typically 2-24 hours). A vehicle control (DMSO) must be run in parallel.

  • Method 2: Thapsigargin Treatment

    • Principle: Thapsigargin is a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[20] Inhibition of SERCA depletes ER calcium stores, which are essential for the function of calcium-dependent chaperones, thus impairing protein folding.[20]

    • Protocol: Prepare a stock solution of Thapsigargin (e.g., 1 mM in DMSO). Culture cells to 70-80% confluency. Treat cells with a final concentration of 0.1-1 µM Thapsigargin in complete culture medium for the desired time. A vehicle control (DMSO) must be run in parallel.

Assessing PERK Pathway Activation by Western Blot
  • Objective: To measure the phosphorylation of PERK and eIF2α, and the expression of downstream proteins ATF4 and CHOP.

  • Protocol:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-GAPDH or anti-Tubulin).

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities, normalizing target proteins to total protein or loading control.

Experimental Workflow Visualization

Experimental_Workflow Figure 4: General Experimental Workflow cluster_Endpoints Endpoint Analysis Start Seed Cells Treatment Treat with ER Stress Inducer (e.g., Tunicamycin) ± PERK Inhibitor Start->Treatment Incubate Incubate for Time Course (e.g., 2, 8, 16, 24h) Treatment->Incubate Harvest_RNA Harvest for RNA (RT-qPCR) Incubate->Harvest_RNA Harvest_Protein Harvest for Protein (Western Blot) Incubate->Harvest_Protein Harvest_Cells Harvest for Cell-Based Assays (Viability, Apoptosis) Incubate->Harvest_Cells Analysis_RNA Analyze Gene Expression (ATF4, CHOP, etc.) Harvest_RNA->Analysis_RNA Analysis_Protein Analyze Protein Levels (p-PERK, ATF4, etc.) Harvest_Protein->Analysis_Protein Analysis_Cells Analyze Cell Fate Harvest_Cells->Analysis_Cells

Caption: Workflow for studying PERK signaling from cell treatment to endpoint analysis.

Conclusion

The PERK signaling pathway is a cornerstone of the unfolded protein response, acting as a primary sensor of ER stress and a critical arbiter of cell fate. Its initial activation triggers a pro-survival program characterized by translational attenuation and the induction of adaptive genes via the ATF4 transcription factor.[12] However, under sustained stress, this pathway undergoes a functional switch to promote apoptosis, primarily through the action of CHOP.[12][15] The direct phosphorylation of other substrates like Nrf2 and the induction of autophagy further highlight the multifaceted role of PERK in integrating various stress responses to maintain cellular homeostasis.[13][18]

Given its central role in cell survival and death, the PERK pathway has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][4][21] A thorough understanding of its complex signaling network, bolstered by the robust experimental methodologies outlined in this guide, is essential for professionals seeking to modulate this pathway for therapeutic benefit.

References

An In-depth Technical Guide on AMG PERK 44 and its Role in Autophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. To cope with this stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR). One of the three main sensors of the UPR is the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). Upon activation by ER stress, PERK dimerizes and autophosphorylates, initiating a signaling cascade that impacts protein synthesis, antioxidant responses, and cell fate decisions. A critical downstream process regulated by PERK signaling is autophagy, a catabolic mechanism involving the lysosomal degradation of cellular components to maintain homeostasis and support survival during stress.

AMG PERK 44 is a potent and highly selective, orally bioavailable inhibitor of PERK.[1] Its specificity makes it an invaluable chemical probe for elucidating the precise roles of PERK in various cellular processes, including the complex interplay between ER stress and autophagy. This guide provides a comprehensive technical overview of this compound, focusing on its quantitative characteristics, the signaling pathways it modulates to influence autophagy, and detailed experimental protocols for its application in research.

Quantitative Profile of this compound

This compound has been characterized through various in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic properties. The data are summarized below for clear comparison.

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay Type Metric Value Reference(s)
PERK TR-FRET Kinase Assay IC50 6 nM [1][2][3]
pPERK (cellular) Cell-free Autophosphorylation IC50 84 nM [1][3]
Protein Synthesis Rescue U2OS Cellular Assay EC50 400 nM [3]
GCN2 TR-FRET Kinase Assay IC50 7,300 nM [1][3][4]
B-Raf Kinase Assay IC50 >1,000 nM [1][3][4]

| Other Kinases (panel of 387) | KINOMEscan | % of Control @ 1 µM | <50% |[2] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Parameter Species Metric Value Reference(s)
PERK Autophosphorylation Inhibition Mouse (Matrigel Plug Assay) ED50 3 mg/kg [1]
PERK Autophosphorylation Inhibition Mouse (Matrigel Plug Assay) ED90 60 mg/kg [1]
Clearance (CL) Sprague-Dawley Rat (IV) L/h·kg 1.6 [1]
Volume of Distribution (Vss) Sprague-Dawley Rat (IV) L/kg 3.6 [1]

| Mean Residence Time (MRT) | Sprague-Dawley Rat (IV) | hours | 2.3 |[1] |

Core Signaling Pathway: PERK-Mediated Autophagy

PERK activation is a central event in the induction of autophagy in response to ER stress. The canonical pathway involves the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which paradoxically leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[5][6] ATF4, a key transcription factor, then upregulates the expression of essential autophagy-related genes (ATGs), promoting the formation of the autophagosome.[5][6] By inhibiting PERK's kinase activity, this compound effectively blocks this entire downstream cascade.

PERK_Signaling_Autophagy cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK_inactive PERK (Inactive) ER_Stress->PERK_inactive triggers PERK_active p-PERK (Active) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a peIF2a p-eIF2α AMG44 This compound AMG44->PERK_active Inhibits ATF4 ATF4 Translation peIF2a->ATF4 Preferentially Translates Autophagy_Genes ATG Gene Transcription ATF4->Autophagy_Genes Upregulates Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Selectivity_Profile cluster_targets Kinase Targets (IC50) AMG44 This compound PERK PERK 6 nM AMG44->PERK High Potency GCN2 GCN2 7300 nM AMG44->GCN2 >1000x Weaker BRaf B-Raf >1000 nM AMG44->BRaf >160x Weaker Western_Blot_Workflow A 1. Cell Culture (e.g., Endothelial Cells) B 2. Treatment Groups - Control - ER Stress Inducer (e.g., TMAO) - Inducer + this compound (20-200 nM) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Western Transfer (to PVDF Membrane) D->E F 6. Immunoblotting - Primary Ab (anti-LC3, anti-p-PERK) - HRP-conjugated Secondary Ab E->F G 7. Chemiluminescent Detection F->G H 8. Analysis (Quantify LC3-II / LC3-I Ratio) G->H

References

The Double-Edged Sword: An In-depth Technical Guide to the Effects of PERK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein Kinase R (PKR)-like Endoplasmic Reticulum (ER) Kinase (PERK) is a critical sensor of ER stress and a central component of the Unfolded Protein Response (UPR).[1][2] Under conditions of ER stress, such as the accumulation of misfolded proteins, PERK is activated to restore homeostasis. It achieves this primarily by phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[1][2][3] Concurrently, this event selectively promotes the translation of activating transcription factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[1][2] Given its pivotal role in cell fate decisions, the PERK signaling pathway has emerged as a promising therapeutic target for a range of diseases, most notably cancer and neurodegenerative disorders.[1][4] This guide provides a comprehensive technical overview of the effects of PERK inhibition, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling network.

The PERK Signaling Pathway

The activation of PERK is a tightly regulated process. Under homeostatic conditions, PERK is held in an inactive state through its association with the ER chaperone BiP (Binding immunoglobulin protein).[3] The accumulation of unfolded proteins in the ER lumen leads to the dissociation of BiP from PERK, facilitating PERK's dimerization and autophosphorylation, and subsequent activation.[3]

Activated PERK then initiates a signaling cascade with both pro-survival and pro-apoptotic outcomes. The initial response is generally cytoprotective, aimed at resolving ER stress. However, chronic activation of the PERK pathway can trigger apoptosis, primarily through the ATF4-mediated induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][5]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK_inactive Inactive PERK ER_Stress->PERK_inactive activates BiP->PERK_inactive inhibits PERK_active Active (phosphorylated) PERK PERK_inactive->PERK_active dimerization & autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates Protein_Synthesis Global Protein Synthesis p_eIF2a p-eIF2α p_eIF2a->Protein_Synthesis inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes ATF4_protein ATF4 Protein Adaptive_Genes Adaptive Response Genes (Amino Acid Metabolism, Antioxidant Response) ATF4_protein->Adaptive_Genes upregulates CHOP CHOP Expression ATF4_protein->CHOP upregulates GADD34 GADD34 ATF4_protein->GADD34 upregulates Apoptosis Apoptosis CHOP->Apoptosis induces PP1 PP1 GADD34->PP1 recruits PP1->p_eIF2a dephosphorylates

Caption: The PERK signaling pathway in response to ER stress.

Effects of PERK Inhibition: A Quantitative Overview

The therapeutic rationale for inhibiting PERK stems from its dual role in cell fate. In cancer, tumor cells often exhibit high levels of ER stress due to rapid proliferation and a harsh microenvironment.[1] In this context, PERK signaling can be a pro-survival mechanism, and its inhibition can push cancer cells towards apoptosis.[1] Conversely, in many neurodegenerative diseases, chronic PERK activation and the resultant translational repression are thought to contribute to neuronal death.[1][6] Here, PERK inhibition can be neuroprotective by restoring protein synthesis.[6][7]

The following tables summarize key quantitative data on the effects of prominent PERK inhibitors.

Table 1: In Vitro Potency of PERK Inhibitors

InhibitorTargetIC50 (nM)Cell-based IC50 (nM)Reference(s)
GSK2606414PERK0.4~10-30[1][3]
GSK2656157PERK0.9~10-30[1][8]
ISRIB (trans-isomer)Downstream of p-eIF2α55[1][9]
AMG PERK 44PERK6N/A[4]

Table 2: Effects of PERK Inhibitors on Cell Viability and Tumor Growth

InhibitorCell Line / ModelEffectQuantitative DataReference(s)
GSK2606414Multiple Myeloma Cell LinesDecreased cell viabilityDose- and time-dependent decrease[3]
GSK2606414Retinal Pigment Epithelial CellsInhibited cell proliferationDose-dependent inhibition[2]
GSK2656157Human Tumor Xenografts (Pancreatic, Multiple Myeloma)Inhibited tumor growth54-114% tumor growth inhibition at 150 mg/kg[4]
HC-5404Renal Cell Carcinoma XenograftsDecreased metastatic diseaseSignificant decrease in P-PERK and P-eIF2α levels[10]
ISRIBPrion-diseased miceNeuroprotectionPartial restoration of protein synthesis to ~70% of control[7]

Table 3: Modulation of Downstream PERK Signaling by Inhibitors

InhibitorCell Line / ConditionDownstream TargetEffectFold Change / % ChangeReference(s)
GSK2606414A549 cells (ORF3a transfected)ATF4, CHOP, PUMA mRNADecreaseSignificant decrease[1]
GSK2606414High glucose-treated N2A cellsp-PERK, p-eIF2α, ATF4, CHOP proteinDecreaseSignificant decrease[9]
GSK2606414ARPE-19 cells (TG-induced ER stress)CHOP, VEGF mRNADecreaseSignificant reduction at >0.5 µM[2]
ISRIBPrion-diseased miceATF4 proteinDecreaseMarked reduction[7]

Experimental Protocols for Studying PERK Inhibition

This section provides detailed methodologies for key experiments used to investigate the effects of PERK inhibition.

In Vitro PERK Kinase Assay

This assay directly measures the enzymatic activity of PERK and the inhibitory potential of compounds.

Objective: To determine the IC50 of a test compound against PERK kinase activity.

Materials:

  • Recombinant active PERK enzyme

  • eIF2α protein (substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 2 mM DTT)

  • Test compound (PERK inhibitor)

  • P81 phosphocellulose paper or similar capture method

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the kinase buffer, recombinant PERK enzyme, and eIF2α substrate.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[11]

  • Stop the reaction (e.g., by adding EDTA or spotting onto P81 paper).

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for PERK Pathway Proteins

This technique is used to detect the levels of total and phosphorylated PERK and eIF2α, as well as downstream proteins like ATF4 and CHOP.

Objective: To assess the effect of a PERK inhibitor on the phosphorylation status and expression levels of key pathway components.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Determine protein concentration of the lysates (e.g., using a BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Genes

This method is used to measure changes in the mRNA levels of ATF4 and CHOP in response to PERK inhibition.

Objective: To quantify the effect of a PERK inhibitor on the transcription of ATF4 and CHOP.

Materials:

  • RNA isolated from treated and untreated cells

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Protocol:

  • Isolate total RNA from cells using a suitable method (e.g., TRIzol or a column-based kit).

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Set up qPCR reactions containing cDNA, primers for the target genes and housekeeping gene, and qPCR master mix.

  • Run the qPCR reactions in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Cell Viability Assay

This assay measures the effect of PERK inhibition on cell proliferation and survival.

Objective: To determine the cytotoxicity of a PERK inhibitor.

Materials:

  • Cells of interest

  • 96-well plates

  • PERK inhibitor at various concentrations

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP levels)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PERK inhibitor. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Experimental_Workflow Start Start: Hypothesis on PERK Inhibition Effect Cell_Culture Cell Culture & Treatment with PERK Inhibitor Start->Cell_Culture In_Vitro_Assay In Vitro Kinase Assay Start->In_Vitro_Assay Western_Blot Western Blotting (p-PERK, p-eIF2α, ATF4, CHOP) Cell_Culture->Western_Blot qRT_PCR qRT-PCR (ATF4, CHOP mRNA) Cell_Culture->qRT_PCR Viability_Assay Cell Viability Assay (MTT/XTT) Cell_Culture->Viability_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination In_Vivo_Study In Vivo Animal Model (Xenograft) IC50_Determination->In_Vivo_Study guides dose selection Protein_Analysis Protein Level Analysis Western_Blot->Protein_Analysis Data_Analysis Data Analysis & Conclusion Protein_Analysis->Data_Analysis mRNA_Analysis mRNA Level Analysis qRT_PCR->mRNA_Analysis mRNA_Analysis->Data_Analysis Cytotoxicity_Analysis Cytotoxicity Analysis Viability_Assay->Cytotoxicity_Analysis Cytotoxicity_Analysis->In_Vivo_Study informs Tumor_Growth Tumor Growth Measurement In_Vivo_Study->Tumor_Growth Tumor_Growth->Data_Analysis

References

AMG PERK 44: A Technical Guide to Studying eIF2α Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMG PERK 44, a potent and selective inhibitor of the Pancreatic Eukaryotic Translation Initiation Factor 2-alpha Kinase (PERK). This document details its mechanism of action, its application in studying the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), and provides detailed protocols for key experimental procedures.

Introduction

Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. To cope with this stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR).[1] PERK is a critical ER stress sensor and a key component of the UPR.[2] Upon activation, PERK phosphorylates eIF2α, leading to a global attenuation of protein synthesis, which reduces the protein load on the ER.[2] However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve ER stress or, if the stress is prolonged, induce apoptosis.[3][4]

This compound is a valuable research tool for dissecting the intricate role of the PERK-eIF2α signaling axis in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders.[5][6]

This compound: Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating its effective application in experimental design.

Parameter Value Assay Conditions Reference
IC₅₀ (PERK) 6 nMTR-FRET assay (1 µM ATP)[7][8]
Cellular pPERK IC₅₀ 84 nMNot specified[8][9]
Cellular PERK Inhibition 0.22 - 0.74 µMNot specified[3]

Table 1: Potency of this compound

Kinase IC₅₀ Selectivity Fold (vs. PERK) Reference
PERK6 nM-[7][8]
GCN27300 nM>1000[8]
B-Raf>1000 nM>160[8]
Other (387 kinases)->160[8][10]

Table 2: Selectivity Profile of this compound

Species Dose Administration Effect Reference
Mice3-100 mg/kgOralRobustly inhibits PERK autophosphorylation (ED₅₀=3 mg/kg; ED₉₀=60 mg/kg at 4 hours)[8][9]
Mice12.5 mg/kgIntraperitoneal (daily)Attenuates tumor growth[10]
Mice12 or 24 mg/kgIntraperitoneal (daily)Delayed tumor growth[11]
Mice21.4 µmol/kg (12 mg/kg)IntravenousRepressed PERK auto-phosphorylation in the liver[3]
Rats and Mice1 mg/kgIntravenousCL: 1.6 L/h·kg, Vss: 3.6 L/kg, MRT: 2.3 hours[8][9]

Table 3: In Vivo Activity of this compound

Signaling Pathway

The following diagram illustrates the central role of PERK in the eIF2α phosphorylation pathway and the point of intervention for this compound.

PERK_eIF2a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK_inactive PERK (Inactive) ER_Stress->PERK_inactive Activates PERK_active PERK (Active) (Autophosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a Phosphorylates AMG44 This compound AMG44->PERK_active Inhibits Global_Translation Global Protein Translation eIF2a->Global_Translation Promotes p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes p_eIF2a->Global_Translation Inhibits Stress_Response Stress Response Genes (e.g., CHOP) ATF4->Stress_Response Induces

Caption: The PERK-eIF2α signaling pathway under ER stress and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study eIF2α phosphorylation.

Western Blotting for Phosphorylated eIF2α

This protocol details the detection of phosphorylated eIF2α (p-eIF2α) and total eIF2α in cell lysates.

1. Cell Lysis:

  • Treat cells with the desired concentration of this compound and/or an ER stress inducer (e.g., thapsigargin, tunicamycin).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C. A typical dilution is 1:1000 in 5% BSA/TBST.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A typical dilution is 1:5000 in 5% milk/TBST.

  • Wash the membrane three times for 10 minutes each with TBST.

  • To assess total eIF2α levels, the same membrane can be stripped and re-probed with an antibody against total eIF2α, or a parallel gel can be run.

5. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.

Western_Blot_Workflow start Cell Treatment (this compound, ER Stressor) lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer block Blocking (5% Milk/BSA) transfer->block p_ab Primary Antibody Incubation (anti-p-eIF2α) block->p_ab wash1 Wash (TBST) p_ab->wash1 s_ab Secondary Antibody Incubation (HRP-conjugated) wash1->s_ab wash2 Wash (TBST) s_ab->wash2 detect Detection (ECL) wash2->detect end Analysis of p-eIF2α Levels detect->end

Caption: A streamlined workflow for Western Blot analysis of p-eIF2α.

In Vivo Administration of this compound in Mice

This protocol outlines the preparation and administration of this compound to mice for studying its effects on eIF2α phosphorylation in tissues.

1. Formulation of this compound for Injection:

  • For intraperitoneal (i.p.) injection, a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[9]

  • For intravenous (i.v.) injection, this compound can be dissolved in DMSO and then diluted in a suitable vehicle such as saline or 150 mM dextrose to a final DMSO concentration of 6% or less.[3]

  • For oral gavage, this compound can be formulated in vehicles like 0.5% methylcellulose.

2. Dosing and Administration:

  • The dosage of this compound can range from 3 mg/kg to 100 mg/kg for oral administration and 12-24 mg/kg for intraperitoneal injection, depending on the experimental goals.[8][10][11]

  • For acute studies of PERK inhibition, a single dose may be administered. For chronic studies, daily administration is often employed.

  • Administer the prepared this compound solution to mice via the chosen route (i.p., i.v., or oral gavage).

3. Tissue Collection and Processing:

  • At the desired time point after the final dose, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse the animals with ice-cold PBS to remove blood from the tissues.

  • Dissect the target tissues (e.g., liver, brain, tumor) and either snap-freeze them in liquid nitrogen for later analysis or immediately homogenize them in lysis buffer.

  • For protein analysis, homogenize the tissues in RIPA buffer with protease and phosphatase inhibitors.

  • Centrifuge the homogenates to pellet cellular debris and collect the supernatant for subsequent Western blot analysis as described in the previous protocol.

Cell Viability Assay

This protocol describes a common method to assess the effect of this compound on cell viability, for example, using a CellTiter-Glo® Luminescent Cell Viability Assay.

1. Cell Seeding:

  • Seed cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth during the experiment.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Assay Procedure (CellTiter-Glo®):

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]

  • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[7][12]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][12]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell_Viability_Workflow start Cell Seeding (96-well plate) treatment This compound Treatment (Varying Concentrations) start->treatment incubation Incubation (24-72 hours) treatment->incubation reagent_add Add CellTiter-Glo® Reagent incubation->reagent_add mix_lyse Mix to Induce Lysis reagent_add->mix_lyse stabilize Incubate to Stabilize Signal mix_lyse->stabilize read Measure Luminescence stabilize->read end Analyze Cell Viability read->end

Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.

Conclusion

This compound is a highly potent and selective inhibitor of PERK, making it an indispensable tool for investigating the role of the PERK-eIF2α signaling pathway in cellular stress responses. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments for researchers in both academic and industrial settings. Careful consideration of the experimental context, including cell type, treatment conditions, and appropriate controls, is crucial for obtaining meaningful and reliable results.

References

Methodological & Application

Application Notes and Protocols: AMG PERK 44 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event attenuates global protein synthesis while promoting the translation of specific stress-response proteins, such as activating transcription factor 4 (ATF4). Dysregulation of the PERK signaling pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

AMG PERK 44 is a potent and highly selective, orally active inhibitor of PERK with a reported IC50 of 6 nM.[1][2][3][4] It exhibits over 1,000-fold selectivity against the related kinase GCN2 and has a clean selectivity profile against a large panel of other kinases.[1][2][4] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against the PERK enzyme.

PERK Signaling Pathway

Under ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates eIF2α, which in turn reduces global protein synthesis to alleviate the protein folding load on the ER. Phosphorylated eIF2α also selectively promotes the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and, under prolonged stress, apoptosis.

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK (inactive) BiP->PERK_inactive inhibits PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active ER Stress eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 promotes translation Protein_Synthesis Global Protein Synthesis peIF2a->Protein_Synthesis inhibits Stress_Response Stress Response Gene Expression ATF4->Stress_Response activates AMG_PERK_44 This compound AMG_PERK_44->PERK_active inhibits

Caption: PERK signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound and other compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). The results can be summarized in a table for clear comparison.

CompoundPERK IC50 (nM)GCN2 IC50 (nM)B-Raf IC50 (nM)Selectivity (GCN2/PERK)Selectivity (B-Raf/PERK)
This compound 67300>1000~1217>167
Compound X[Insert Data][Insert Data][Insert Data][Calculate][Calculate]
Compound Y[Insert Data][Insert Data][Insert Data][Calculate][Calculate]

Data for this compound is based on published literature.[1][4]

Experimental Protocols

This protocol describes an in vitro kinase assay using the ADP-Glo™ Kinase Assay platform to measure the inhibition of recombinant human PERK by this compound. The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials and Reagents
  • Enzyme: Recombinant Human PERK (catalytic domain, e.g., from Thermo Fisher Scientific or Carna Biosciences).

  • Substrate: Recombinant Human eIF2α or a suitable peptide substrate.

  • Inhibitor: this compound (e.g., from MedchemExpress, Tocris Bioscience, or Cayman Chemical).

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP: Adenosine 5'-triphosphate.

  • Plates: White, opaque 384-well plates.

  • Instrumentation: Luminometer.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of this compound in DMSO add_inhibitor Add this compound dilutions and controls to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare PERK enzyme solution in Kinase Buffer add_enzyme Add PERK enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP mix in Kinase Buffer start_reaction Add Substrate/ATP mix to initiate reaction prep_substrate->start_reaction add_inhibitor->add_enzyme incubate1 Pre-incubate at RT add_enzyme->incubate1 incubate1->start_reaction incubate2 Incubate at RT start_reaction->incubate2 stop_reaction Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate2->stop_reaction incubate3 Incubate at RT stop_reaction->incubate3 convert_adp Add Kinase Detection Reagent to convert ADP to ATP incubate3->convert_adp incubate4 Incubate at RT convert_adp->incubate4 read_luminescence Read luminescence incubate4->read_luminescence plot_data Plot % inhibition vs. [this compound] read_luminescence->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for the this compound in vitro kinase assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add the appropriate volume of the serially diluted this compound or DMSO for control wells (e.g., 1 µL).

    • Include "no enzyme" controls (for background) and "no inhibitor" controls (for maximal activity).

  • Kinase Reaction:

    • Prepare a solution of recombinant PERK enzyme in Kinase Reaction Buffer.

    • Add the PERK enzyme solution to each well (except "no enzyme" controls) and mix.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare a master mix of the eIF2α substrate and ATP in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for PERK, if known, to accurately determine the IC50 of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection (using ADP-Glo™):

    • Following the kinase reaction incubation, add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This protocol provides a robust and reliable method for determining the in vitro inhibitory activity of this compound against its target, the PERK kinase. The use of a luminescence-based assay platform like ADP-Glo™ offers high sensitivity and is amenable to high-throughput screening. The provided diagrams and data table structure are intended to facilitate experimental planning, execution, and reporting for researchers in the field of drug discovery and development.

References

Application Notes: Utilizing AMG PERK 44 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMG PERK 44 is a potent, highly selective, and orally bioavailable inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2][3][4] PERK is a critical transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[5][6][7] In the context of cancer, PERK signaling can be co-opted by tumor cells to adapt to the stressful microenvironment characterized by hypoxia and nutrient deprivation, thereby promoting survival, metastasis, and chemoresistance.[6][8][9] this compound provides a valuable tool for researchers to investigate the roles of PERK signaling in various physiological and pathological processes. These application notes provide detailed protocols and data for the effective use of this compound in cell culture models.

Data Presentation

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (PERK, cell-free) 6 nMTR-FRET Assay[1][2][3][4][10]
IC₅₀ (pPERK, cellular) 84 nMCell-free Assay[1][3][4][10]
EC₅₀ (Protein Synthesis Rescue) 400 nMU2OS Cells[10]

Table 2: Kinase Selectivity Profile of this compound

Kinase TargetIC₅₀Selectivity Fold vs. PERKReference
PERK 6 nM-[1][10]
GCN2 7,300 nM~1000-fold[1][2][3][10]
B-Raf >1,000 nM>160-fold[1][2][3][10]
Other Kinases No significant inhibitionScreened against a panel of 387 kinases with a clean profile.[11]

Signaling Pathways and Experimental Visualizations

Diagrams generated using Graphviz illustrate the mechanism of action and experimental workflows.

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Hypoxia, Nutrient Deprivation) BiP BiP ER_Stress->BiP causes release PERK_inactive PERK (inactive) BiP->PERK_inactive inhibits PERK_active PERK Dimerization & Autophosphorylation (pPERK) PERK_inactive->PERK_active activation eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 Global_Translation Global Protein Synthesis Inhibition peIF2a->Global_Translation CHOP CHOP Expression ATF4->CHOP induces AMG44 This compound AMG44->PERK_active inhibits

Caption: PERK signaling pathway under ER stress and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells in Culture Plates incubation1 Allow Cells to Adhere (e.g., 24 hours) start->incubation1 er_stress Optional: Induce ER Stress (e.g., Tunicamycin, Thapsigargin) incubation1->er_stress amg44_treatment Treat with this compound or Vehicle Control er_stress->amg44_treatment incubation2 Incubate for Desired Duration (e.g., 4-48 hours) amg44_treatment->incubation2 harvest Harvest Cells for Analysis incubation2->harvest wb Western Blot (pPERK, p-eIF2α, ATF4) harvest->wb viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability qpcr qRT-PCR (ATF4, CHOP targets) harvest->qpcr

Caption: General experimental workflow for studying this compound in cell culture.

Logical_Relationship Stimulus Cellular Stressors (Hypoxia, Glucose Deprivation, Oncogenic Stress) ER_Stress ER Stress Stimulus->ER_Stress induces PERK_Activation PERK Activation ER_Stress->PERK_Activation triggers Downstream Downstream Signaling (p-eIF2α, ATF4) PERK_Activation->Downstream initiates AMG44 This compound AMG44->PERK_Activation blocks Outcome Cellular Outcomes (Adaptation, Apoptosis, Immunosuppression, Autophagy) Downstream->Outcome determines

Caption: Logical flow from cellular stress to outcomes modulated by this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 5.61 mg of this compound (MW: 561.07 g/mol ) in 1 mL of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 6 months or -80°C for up to one year.[1]

2. General Protocol for Cell Treatment

This protocol provides a general guideline. Optimal concentrations and treatment times should be determined empirically for each cell line and experimental setup. A typical concentration range for cellular assays is 100 nM to 1 µM.[10][11][12]

  • Materials:

    • Cultured cells in appropriate media

    • This compound stock solution (10 mM in DMSO)

    • Vehicle control (DMSO)

    • ER stress inducer (e.g., Tunicamycin or Thapsigargin), optional

  • Procedure:

    • Seed cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • (Optional) ER Stress Induction: If studying the inhibitory effect under ER stress, pre-treat cells with an appropriate concentration of an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin) for a specified duration (e.g., 2-4 hours) before adding this compound.

    • Inhibitor Treatment: Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh culture medium to the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration (e.g., 4, 12, 24, or 48 hours).

    • Proceed with downstream analysis (e.g., Western Blot, Cell Viability Assay).

3. Protocol: Western Blot for PERK Pathway Inhibition

This protocol is designed to verify the inhibitory activity of this compound by measuring the phosphorylation status of PERK and its downstream target, eIF2α.

  • Procedure:

    • Follow the "General Protocol for Cell Treatment," typically using a shorter incubation time (e.g., 4-8 hours) to capture the signaling event. Include a positive control group treated with an ER stress inducer alone to ensure the pathway is activated.

    • After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-PERK (Thr980)

      • Total PERK

      • Phospho-eIF2α (Ser51)

      • Total eIF2α

      • ATF4

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein. A significant decrease in this ratio in this compound-treated samples compared to the ER stress-induced control indicates successful inhibition.[12]

References

Application Notes and Protocols for AMG PERK 44 Treatment in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AMG PERK 44 is a potent and highly selective, orally bioavailable inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK).[1] PERK is a critical mediator of the unfolded protein response (UPR), an adaptive signaling pathway activated by endoplasmic reticulum (ER) stress.[2][3] In the tumor microenvironment, chronic ER stress can promote cancer cell survival, adaptation, and immunosuppression.[3][4][5] Inhibition of PERK signaling with this compound presents a promising therapeutic strategy to enhance anti-tumor immunity and impede tumor progression.[4][5] These application notes provide detailed protocols and data for the use of this compound in preclinical mouse models of cancer.

Mechanism of Action

This compound selectively inhibits the autophosphorylation and activation of PERK.[1][6] This blockade prevents the subsequent phosphorylation of its downstream substrate, eukaryotic initiation factor 2α (eIF2α), thereby modulating protein synthesis and downstream signaling cascades, including the expression of activating transcription factor 4 (ATF4).[2] By disrupting this adaptive pathway, this compound can render cancer cells more susceptible to therapy-induced stress and enhance the efficacy of immunotherapy.[4][5]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress PERK_inactive PERK (inactive) ER Stress->PERK_inactive Unfolded Proteins PERK_active PERK (active, autophosphorylated) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α peIF2a p-eIF2α ATF4 ATF4 Protein Synthesis Protein Synthesis Adaptive Genes Adaptive Genes Tumor Survival & Immunosuppression Tumor Survival & Immunosuppression Adaptive Genes->Tumor Survival & Immunosuppression AMG_PERK_44 This compound

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties and efficacy of this compound.

Table 1: In Vitro and In Vivo Pharmacology of this compound

ParameterValueCell/Animal ModelReference
IC₅₀ (PERK) 6 nMCell-free assay[1][6]
IC₅₀ (cellular pPERK) 84 nMCell-free assay[1]
Selectivity (vs. GCN2) >1000-foldCell-free assay[1][7]
Selectivity (vs. B-Raf) >160-foldCell-free assay[1]
In Vivo ED₅₀ (pPERK inhibition) 3 mg/kgAthymic nude mice[1]
In Vivo ED₉₀ (pPERK inhibition) 60 mg/kgAthymic nude mice[1]
Clearance (CL) 1.6 L/h·kgSprague-Dawley rats & CD-1 mice[1]
Volume of Distribution (Vss) 3.6 L/kgSprague-Dawley rats & CD-1 mice[1]
Mean Residence Time (MRT) 2.3 hoursSprague-Dawley rats & CD-1 mice[1]

Table 2: Summary of In Vivo Efficacy Studies of this compound in Mouse Cancer Models

Tumor ModelMouse StrainThis compound Dose & RouteKey FindingsReference
B16 Melanoma C57BL/6J12 or 24 mg/kg, i.p. dailyDelayed tumor growth, reduced MDSC immunosuppressive activity, increased IFNγ+ CD8+ TILs, synergy with anti-PD-L1.[5]
SM1 Melanoma C57BL/6JNot specifiedInduced tumor rejection.[4]
Lewis Lung Carcinoma (LLC) C57BL/6JNot specifiedDelayed tumor growth in combination with CD8+ T cell depletion studies.[5]
Doxycycline-inducible PERK Matrigel™ plug Not specified1, 3, 10, and 30 mg/kgDose-dependent reduction in intratumoral PERK autophosphorylation.[6]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in Syngeneic Mouse Tumor Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in immunocompetent mouse models.

1. Animal Models and Tumor Implantation:

  • Mouse Strains: Wild-type C57BL/6J mice (6-8 weeks old) are commonly used for syngeneic models like B16 melanoma and Lewis Lung Carcinoma.[4][5] For studies involving specific immune cell deficits, Rag1⁻/⁻ mice can be utilized.[4][5]

  • Tumor Cell Lines: B16-F10 (melanoma) or LLC (Lewis Lung Carcinoma) cells.

  • Implantation: Subcutaneously inject 1 x 10⁵ to 5 x 10⁵ tumor cells in 100 µL of sterile PBS or media into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment. Measure tumor volume with digital calipers every 2-3 days using the formula: Volume = (length x width²)/2.

2. This compound Formulation and Administration:

  • Formulation: While the exact vehicle is not consistently reported in the provided search results, a common vehicle for in vivo studies with small molecule inhibitors is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. It is crucial to perform small-scale solubility tests.

  • Dosage: Effective doses range from 12 to 24 mg/kg.[5] A dose-response study may be necessary for new models.

  • Administration: Administer this compound daily via intraperitoneal (i.p.) injection.[5] Oral administration is also a viable route as the compound is orally bioavailable.[1]

3. Experimental Endpoints and Analysis:

  • Primary Endpoint: Tumor growth inhibition. Monitor tumor volume until tumors in the control group reach the predetermined endpoint size.

  • Secondary Endpoints:

    • Survival: Monitor overall survival of the mice.

    • Immunophenotyping: At the end of the study, harvest tumors and spleens for analysis of immune cell populations by flow cytometry.

      • Tumor-Infiltrating Lymphocytes (TILs): Isolate TILs and stain for markers such as CD45, CD3, CD4, CD8, and IFNγ to assess T cell infiltration and activation.[5]

      • Myeloid-Derived Suppressor Cells (MDSCs): Analyze the frequency and suppressive function of MDSCs.[5]

    • Pharmacodynamic (PD) Analysis: To confirm target engagement, tumors can be harvested at specific time points after dosing (e.g., 4 hours) to measure the levels of phosphorylated PERK (pPERK) by western blot or immunohistochemistry.[1]

Experimental_Workflow cluster_Analysis Endpoint Analyses Tumor_Implantation 1. Tumor Cell Implantation (e.g., B16 in C57BL/6J) Tumor_Growth 2. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment 3. Daily Treatment (Vehicle vs. This compound) Tumor_Growth->Treatment Monitoring 4. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 5. Endpoint Analysis Monitoring->Endpoint Tumor_Analysis Tumor Weight & Volume Endpoint->Tumor_Analysis Immuno_Analysis Flow Cytometry (TILs, MDSCs) Endpoint->Immuno_Analysis PD_Analysis Western Blot (pPERK) Endpoint->PD_Analysis

Protocol 2: Combination Therapy with Anti-PD-L1

This protocol is an extension of Protocol 1 to evaluate the synergistic effects of this compound with immune checkpoint blockade.

1. Treatment Groups:

  • Group 1: Vehicle + Isotype Control Antibody

  • Group 2: this compound + Isotype Control Antibody

  • Group 3: Vehicle + Anti-PD-L1 Antibody

  • Group 4: this compound + Anti-PD-L1 Antibody

2. Dosing and Administration:

  • This compound: Administer as described in Protocol 1.

  • Anti-PD-L1 Antibody: Administer anti-PD-L1 antibody (e.g., clone 10F.9G2) at a dose of 200-250 µg per mouse via i.p. injection every 3-4 days, starting concurrently with or shortly after the initiation of this compound treatment.[5]

3. Analysis:

  • Evaluate tumor growth, survival, and immune endpoints as described in Protocol 1. The primary goal is to assess for a synergistic anti-tumor effect in the combination treatment group compared to the monotherapy groups.

Safety and Toxicology Considerations:

While this compound has been shown to have a better safety profile than other PERK inhibitors like GSK2606414, it is still important to monitor for potential toxicities.[5][8] In a study with B16-bearing mice, treatment with this compound at 12 and 24 mg/kg did not lead to alterations in blood glucose concentration or pancreatic islet size or insulin expression.[5] Regular monitoring of animal weight and general health is recommended throughout the study.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal welfare.

References

Application of AMG PERK 44 in Neurodegeneration Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates the unfolded protein response (UPR) and, specifically, the protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) signaling pathway in the pathogenesis of these disorders. Chronic activation of the PERK pathway, often triggered by the accumulation of misfolded proteins, can lead to a sustained shutdown of protein synthesis and the induction of apoptosis, contributing to neuronal cell death.

AMG PERK 44 is a potent and highly selective, orally active inhibitor of PERK. Its ability to modulate the UPR by preventing the autophosphorylation and activation of PERK makes it a valuable research tool for investigating the role of this pathway in neurodegeneration and for exploring its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neurodegeneration.

Data Presentation

Quantitative Data for this compound
ParameterValueSpecies/SystemNotes
IC50 (PERK) 6 nMIn vitro kinase assay
IC50 (cellular pPERK) 84 nMCellular assay
Selectivity >1000-fold vs. GCN2 (IC50 = 7300 nM)In vitro kinase assayHighly selective against other eIF2α kinases.
Selectivity >160-fold vs. B-Raf (IC50 > 1000 nM)In vitro kinase assay
In Vivo Efficacy (ED50) 3 mg/kgMouseOral administration; inhibition of PERK autophosphorylation.
In Vivo Efficacy (ED90) 60 mg/kgMouseOral administration; inhibition of PERK autophosphorylation.
Pharmacokinetics (Mouse) CL = 1.6 L/h·kg, Vss = 3.6 L/kg, MRT = 2.3 hoursMouse1 mg/kg intravenous administration.

Signaling Pathway

The PERK signaling pathway is a critical branch of the Unfolded Protein Response. Under ER stress, PERK is activated, leading to the phosphorylation of eIF2α. This, in turn, attenuates global protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as ATF4. Chronic activation of this pathway can lead to apoptosis through the induction of CHOP.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins PERK_inactive PERK Unfolded Proteins->PERK_inactive ER Stress BiP BiP PERK_inactive->BiP Bound (inactive) PERK_active p-PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a_inactive eIF2α PERK_active->eIF2a_inactive Phosphorylation eIF2a_active p-eIF2α eIF2a_inactive->eIF2a_active ATF4 ATF4 Translation eIF2a_active->ATF4 Global Translation Global Translation eIF2a_active->Global Translation Inhibition CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis AMG_PERK_44 This compound AMG_PERK_44->PERK_active Inhibition

Caption: The PERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Protocol: Inhibition of Tunicamycin-Induced Neurotoxicity in SH-SY5Y Cells

This protocol describes the use of this compound to mitigate neurotoxicity induced by tunicamycin, a potent inducer of ER stress, in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Tunicamycin (from Streptomyces sp.)

  • This compound

  • DMSO (for stock solutions)

  • MTT or other viability assay kit

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for Western blotting

  • Antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed cells in 96-well plates for viability assays (1 x 10^4 cells/well) or 6-well plates for Western blotting (5 x 10^5 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Include a vehicle control (DMSO).

    • Induce ER stress by adding tunicamycin (e.g., 1-5 µg/mL) to the culture medium.

    • Incubate for the desired time (e.g., 24 hours for viability, 6-12 hours for Western blotting).

  • Viability Assay (MTT):

    • After 24 hours of treatment, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Western Blotting:

    • After 6-12 hours of treatment, wash cells with ice-cold PBS and lyse them.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

In_Vitro_Workflow Start Start Plate_SHSY5Y Plate SH-SY5Y cells Start->Plate_SHSY5Y Pretreat Pre-treat with this compound (or vehicle) for 2h Plate_SHSY5Y->Pretreat Induce_Stress Induce ER stress with Tunicamycin Pretreat->Induce_Stress Incubate Incubate (6-24h) Induce_Stress->Incubate Endpoint_Analysis Endpoint Analysis Incubate->Endpoint_Analysis Viability Cell Viability Assay (e.g., MTT) Endpoint_Analysis->Viability Western_Blot Western Blot for p-PERK, p-eIF2α, etc. Endpoint_Analysis->Western_Blot End End Viability->End Western_Blot->End

Caption: Experimental workflow for in vitro analysis of this compound.

In Vivo Protocol: Assessment of this compound in a 5XFAD Mouse Model of Alzheimer's Disease

This protocol outlines a long-term study to evaluate the therapeutic potential of this compound in the 5XFAD transgenic mouse model of Alzheimer's disease.

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Anesthesia and perfusion solutions

  • Tissue processing reagents for histology and biochemistry

  • Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-p-tau, anti-Iba1, anti-GFAP)

Procedure:

  • Animal Husbandry: House mice under standard conditions with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Treatment:

    • Begin treatment at an early symptomatic age (e.g., 3-4 months).

    • Administer this compound orally via gavage at a dose of 10-30 mg/kg once daily. A vehicle-treated group should be included.

    • Treat for a period of 3-6 months.

  • Behavioral Testing:

    • Perform a battery of behavioral tests during the last month of treatment to assess cognitive function.

    • Morris Water Maze: Evaluate spatial learning and memory.

    • Y-Maze: Assess short-term spatial working memory.

  • Tissue Collection and Processing:

    • At the end of the treatment period, anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde.

    • Harvest the brains. Hemisect one hemisphere for biochemical analysis (snap-freeze in liquid nitrogen) and post-fix the other for histology.

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue and perform ELISAs to quantify soluble and insoluble Aβ40 and Aβ42 levels.

    • Conduct Western blotting to analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and markers of the PERK pathway.

  • Histological Analysis:

    • Section the fixed brain tissue.

    • Perform immunohistochemistry to visualize amyloid plaques (Aβ), neurofibrillary tangles (p-tau), microglia (Iba1), and astrocytes (GFAP).

    • Quantify plaque load and neuroinflammation using image analysis software.

In_Vivo_Workflow Start Start Animal_Model 5XFAD Transgenic Mice (3-4 months old) Start->Animal_Model Treatment_Phase Daily Oral Gavage: This compound (10-30 mg/kg) or Vehicle (3-6 months) Animal_Model->Treatment_Phase Behavioral_Testing Cognitive Assessment (Morris Water Maze, Y-Maze) Treatment_Phase->Behavioral_Testing Tissue_Harvest Brain Tissue Collection (Perfusion & Dissection) Behavioral_Testing->Tissue_Harvest Analysis Post-mortem Analysis Tissue_Harvest->Analysis Biochemistry Biochemical Analysis: ELISA (Aβ), Western Blot Analysis->Biochemistry Histology Histological Analysis: IHC (Plaques, Tangles, Glia) Analysis->Histology End End Biochemistry->End Histology->End

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion

This compound is a powerful and selective tool for investigating the role of the PERK signaling pathway in neurodegeneration. The protocols provided here offer a framework for utilizing this inhibitor in both cellular and animal models to dissect the molecular mechanisms of disease and to evaluate its potential as a therapeutic agent. Researchers should optimize these protocols based on their specific experimental systems and research questions.

Application Notes and Protocols for AMG PERK 44 in the Study of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) are increasingly recognized as key contributors to the pathogenesis of various metabolic disorders, including type 2 diabetes, obesity, and endothelial dysfunction. One of the three primary sensors of the UPR is the protein kinase R (PKR)-like ER kinase (PERK). Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while selectively translating key transcription factors like ATF4. Chronic activation of the PERK pathway has been implicated in cellular dysfunction and apoptosis, making it a compelling therapeutic target.

AMG PERK 44 is a potent and highly selective, orally bioavailable inhibitor of PERK. Its specificity and efficacy make it an invaluable tool for elucidating the role of the PERK signaling pathway in metabolic diseases and for exploring its potential as a therapeutic agent. These application notes provide detailed information and protocols for utilizing this compound in preclinical research focused on metabolic disorders.

Data Presentation

Table 1: In Vitro and In Cell Potency and Selectivity of this compound
ParameterValueCell Line/Assay ConditionReference
PERK IC50 6 nMTR-FRET assay[1][2][3]
Cellular pPERK IC50 84 nMCell-free autophosphorylation assay[1][2][3]
U2OS Cell Protein Synthesis EC50 400 nMRescue of protein synthesis[2]
Selectivity over GCN2 (IC50) 7300 nM>1000-fold vs PERK[1][3]
Selectivity over B-Raf (IC50) >1000 nM>160-fold vs PERK[1][3]
Table 2: In Vivo Pharmacodynamics and Pharmacokinetics of this compound
ParameterValueSpeciesDosingReference
PERK Autophosphorylation ED50 3 mg/kgMouseOral[1][3]
PERK Autophosphorylation ED90 60 mg/kgMouseOral[1][3]
Target Coverage (>50%) 24 hoursMouse100 mg/kg, oral[1][3]
Clearance (CL) 1.6 L/h·kgRat and Mouse1 mg/kg, IV[1][3]
Volume of Distribution (Vss) 3.6 L/kgRat and Mouse1 mg/kg, IV[1][3]
Mean Residence Time (MRT) 2.3 hoursRat and Mouse1 mg/kg, IV[1][3]

Signaling Pathways and Experimental Workflows

PERK Signaling Pathway in Metabolic Stress

Under conditions of metabolic stress, such as high levels of glucose or free fatty acids, the ER becomes overloaded with unfolded or misfolded proteins, leading to the activation of PERK. The following diagram illustrates the canonical PERK signaling pathway.

PERK_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress Metabolic Stress (e.g., Hyperglycemia, Lipotoxicity) PERK_inactive Inactive PERK ER_Stress->PERK_inactive Unfolded Proteins PERK_active Active (dimerized, phosphorylated) PERK PERK_inactive->PERK_active Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 Translation eIF2a_p->ATF4 Selective Translation Protein_Synthesis Global Protein Synthesis eIF2a_p->Protein_Synthesis Inhibition ATF4_n ATF4 ATF4->ATF4_n Translocation AMG_PERK_44 This compound AMG_PERK_44->PERK_active Inhibition CHOP CHOP Transcription ATF4_n->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: The PERK signaling pathway activated by metabolic stress.

Experimental Workflow: In Vitro Model of Endothelial Dysfunction

This workflow outlines the use of this compound to investigate the role of PERK in a cell-based model of metabolic endothelial dysfunction induced by Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular disease.

In_Vitro_Workflow A 1. Cell Culture Human Umbilical Vein Endothelial Cells (HUVECs) B 2. Treatment Groups - Vehicle Control - TMAO (e.g., 100 µM) - TMAO + this compound (e.g., 100 nM) - this compound alone A->B C 3. Incubation 24-48 hours B->C D 4. Endpoint Analysis C->D E Western Blot: p-PERK, p-eIF2α, ATF4, CHOP D->E F qRT-PCR: Pro-inflammatory cytokines (e.g., IL-6, TNF-α) D->F G Functional Assays: - Endothelial Permeability - Monocyte Adhesion Assay - ROS Production D->G

Caption: Workflow for in vitro study of this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of PERK in Endothelial Cells

This protocol describes the use of this compound to mitigate TMAO-induced ER stress and endothelial dysfunction in HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Trimethylamine N-oxide (TMAO)

  • This compound

  • DMSO (for stock solutions)

  • Phosphate Buffered Saline (PBS)

  • Reagents for Western blotting, qRT-PCR, and functional assays

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute in culture medium to the desired final concentration just before use.

  • Experimental Setup: Seed HUVECs in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for functional assays). Allow cells to reach 80-90% confluency.

  • Treatment:

    • Pre-treat cells with the desired concentration of this compound (e.g., 20-200 nM) for 1-2 hours.

    • Induce ER stress by adding TMAO (e.g., 100-300 µM) to the culture medium.

    • Include appropriate controls: vehicle (DMSO), TMAO alone, and this compound alone.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).

  • Endpoint Analysis:

    • Western Blotting: Lyse cells and perform Western blot analysis to assess the phosphorylation status of PERK and eIF2α, and the expression levels of ATF4 and CHOP.

    • qRT-PCR: Isolate total RNA and perform qRT-PCR to measure the expression of genes involved in inflammation and endothelial dysfunction.

    • Functional Assays:

      • Endothelial Permeability: Measure the passage of fluorescently labeled dextran across a HUVEC monolayer.

      • Monocyte Adhesion: Quantify the adhesion of fluorescently labeled monocytes to the HUVEC monolayer.

      • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels.

Protocol 2: In Vivo Assessment of this compound in a Diet-Induced Obesity Model

This protocol outlines a general approach for evaluating the efficacy of this compound in a mouse model of high-fat diet (HFD)-induced obesity and insulin resistance.

Materials:

  • C57BL/6J mice

  • High-Fat Diet (HFD, e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle for oral gavage (see formulation below)

  • Equipment for metabolic phenotyping (e.g., glucometer, insulin ELISA kit, metabolic cages)

This compound Formulation for Oral Gavage: A suggested formulation for in vivo oral dosing is as follows:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline to reach the final volume of 1 mL. Note: Prepare fresh daily. Sonication may be used to aid dissolution.[1]

Procedure:

  • Animal Model:

    • Acclimate male C57BL/6J mice (e.g., 6-8 weeks old) for one week.

    • Divide mice into groups:

      • Chow-fed + Vehicle

      • HFD-fed + Vehicle

      • HFD-fed + this compound (e.g., 10-30 mg/kg)

    • Feed mice the respective diets for a period sufficient to induce obesity and insulin resistance (e.g., 12-16 weeks).

  • Drug Administration:

    • Administer this compound or vehicle daily via oral gavage for a specified treatment period (e.g., 4-8 weeks).

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the treatment period.

    • Fasting Blood Glucose and Insulin: Measure periodically.

    • Indirect Calorimetry: Assess energy expenditure, respiratory exchange ratio, and physical activity using metabolic cages.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize mice and collect tissues (liver, adipose tissue, skeletal muscle, pancreas).

    • Histology: Perform H&E staining of liver and adipose tissue to assess steatosis and adipocyte size, respectively.

    • Biochemical Analysis: Measure plasma lipids (triglycerides, cholesterol).

    • Molecular Analysis: Perform Western blotting and qRT-PCR on tissue lysates to assess the PERK signaling pathway, inflammatory markers, and genes involved in glucose and lipid metabolism.

Conclusion

This compound is a powerful research tool for investigating the role of the PERK-mediated unfolded protein response in metabolic diseases. Its high potency and selectivity allow for precise interrogation of this signaling pathway in both in vitro and in vivo models. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at understanding the complex interplay between ER stress and metabolic homeostasis, and to explore the therapeutic potential of PERK inhibition.

References

Application Notes and Protocols for the Use of AMG PERK 44 in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum (ER) stress and the subsequent Unfolded Protein Response (UPR) are critical cellular signaling pathways that have been increasingly implicated in the regulation of immune cell function and the tumor microenvironment.[1] One of the three primary sensors of the UPR is the PKR-like ER kinase (PERK). Chronic activation of the PERK pathway in immune cells, such as T cells and myeloid-derived suppressor cells (MDSCs), can lead to immunosuppression and tumor immune evasion.[1]

AMG PERK 44 is a potent and highly selective, orally bioavailable inhibitor of PERK. By targeting PERK, this compound offers a valuable tool to investigate the role of ER stress in immunity and to explore its therapeutic potential in reversing immunosuppression in various disease models, particularly in oncology. These application notes provide detailed protocols for utilizing this compound in key immunological assays.

Data Presentation

The following tables summarize the key in vitro and in vivo parameters of this compound, as well as its observed effects on immune cells from published studies.

Table 1: In Vitro and In Vivo Properties of this compound

ParameterValueSpecies/Cell LineReference
In Vitro IC50 (PERK) 6 nMBiochemical Assay[2][3]
Cellular pPERK IC50 84 nMCellular Assay[2]
Selectivity over GCN2 >1000-foldBiochemical Assay[2]
Selectivity over B-Raf >160-foldBiochemical Assay[2]
In Vivo ED50 (PERK autophosphorylation) 3 mg/kgMouse[2]
In Vivo ED90 (PERK autophosphorylation) 60 mg/kgMouse[2]

Table 2: Effects of this compound on Myeloid-Derived Suppressor Cell (MDSC) Function

AssayTreatmentResultCell TypeReference
T-cell Proliferation Assay Tumor-MDSCs + Vehicle~40% T-cell proliferationCo-culture[1]
Tumor-MDSCs + this compound (12 mg/kg in vivo)~75% T-cell proliferationCo-culture[1]
Thapsigargin-treated BM-MDSCs + Vehicle~20% T-cell proliferationCo-culture[1]
Thapsigargin-treated BM-MDSCs + this compound (5 µM)~80% T-cell proliferationCo-culture[1]

Table 3: Effects of this compound on T-cell Function and Tumor Growth

AssayTreatmentResultModelReference
IFNγ Production by CD8+ TILs Vehicle~10% IFNγ+ CD8+ T cellsB16 tumor-bearing mice[1]
This compound (12 mg/kg)~25% IFNγ+ CD8+ T cellsB16 tumor-bearing mice[1]
Tumor Growth VehicleProgressive tumor growthB16 tumor-bearing mice[1]
This compound (12 mg/kg)Delayed tumor growthB16 tumor-bearing mice[1]
This compound (24 mg/kg)Delayed tumor growthB16 tumor-bearing mice[1]

Signaling Pathways and Experimental Workflows

PERK_Signaling_Pathway ER_Stress ER Stress (e.g., Thapsigargin, Tunicamycin) PERK PERK ER_Stress->PERK activates pPERK p-PERK PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 promotes translation Global_Translation Global Protein Translation peIF2a->Global_Translation inhibits CHOP CHOP ATF4->CHOP induces GADD34 GADD34 ATF4->GADD34 induces Apoptosis Apoptosis CHOP->Apoptosis promotes AMG44 This compound AMG44->pPERK inhibits

Caption: The PERK signaling pathway under ER stress and the inhibitory action of this compound.

MDSC_Suppression_Assay_Workflow cluster_MDSC MDSC Preparation cluster_Tcell T-cell Preparation Isolate_MDSC Isolate MDSCs (from tumor or bone marrow) Treat_MDSC Pre-treat with This compound or Vehicle Isolate_MDSC->Treat_MDSC Coculture Co-culture MDSCs and T-cells + T-cell activation stimulus (e.g., anti-CD3/CD28) Treat_MDSC->Coculture Isolate_Tcells Isolate T-cells (from spleen or PBMCs) Label_Tcells Label with CFSE/CTV Isolate_Tcells->Label_Tcells Label_Tcells->Coculture Incubate Incubate for 72-96h Coculture->Incubate Analyze Analyze T-cell proliferation (Flow Cytometry) Incubate->Analyze

Caption: Workflow for assessing the effect of this compound on MDSC-mediated T-cell suppression.

Experimental Protocols

In Vitro Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay

This protocol details the methodology to assess the effect of this compound on the immunosuppressive function of MDSCs.

Materials:

  • This compound (Tocris, Cat# 5517 or similar)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Murine or human MDSCs (isolated from tumor-bearing mice or patient blood)

  • Murine or human T-cells (isolated from spleen or peripheral blood mononuclear cells - PBMCs)

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired working concentrations (e.g., 1-10 µM).

  • Isolation of MDSCs: Isolate MDSCs from the spleens or tumors of tumor-bearing mice or from the peripheral blood of cancer patients using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on specific markers (e.g., CD11b+Gr-1+ for murine MDSCs).

  • Isolation and Labeling of T-cells: Isolate T-cells from the spleen of healthy mice or PBMCs from healthy donors. Label the T-cells with a cell proliferation dye according to the manufacturer's protocol.

  • Co-culture Setup:

    • Plate the labeled T-cells at a density of 1 x 10^5 cells/well in a 96-well round-bottom plate.

    • Add the isolated MDSCs to the wells at different T-cell to MDSC ratios (e.g., 1:1, 2:1, 4:1).

    • Add this compound or vehicle control to the respective wells.

    • Stimulate the T-cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the cell proliferation dye.

In Vitro T-cell Activation and Cytokine Release Assay

This protocol is designed to evaluate the direct effect of this compound on T-cell activation and cytokine production, particularly under conditions of induced ER stress.

Materials:

  • This compound

  • Tunicamycin or Thapsigargin (ER stress inducers)

  • Complete RPMI-1640 medium

  • FBS, Penicillin-Streptomycin

  • Murine or human T-cells

  • Anti-CD3 and Anti-CD28 antibodies

  • 96-well flat-bottom plates

  • ELISA or multiplex bead array kits for cytokine detection (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer and antibodies for activation markers (e.g., CD69, CD25)

Procedure:

  • T-cell Isolation: Isolate T-cells as described in the previous protocol.

  • Assay Setup:

    • Plate the T-cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate.

    • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

    • Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-500 nM) for a further 4-6 hours.

    • Activate the T-cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.

  • Incubation: Incubate the plate for 24-72 hours.

  • Analysis of Cytokine Release: Collect the culture supernatants and measure the concentration of cytokines using ELISA or a multiplex bead array.

  • Analysis of T-cell Activation Markers: Harvest the cells, stain with fluorescently labeled antibodies against CD69 and CD25, and analyze their expression by flow cytometry.

In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse model of cancer.

Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose)

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma)

  • Appropriate mouse strain (e.g., C57BL/6)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 12 or 24 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.[1]

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice.

  • Endpoint Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and spleens for further analysis (e.g., flow cytometry to analyze immune cell infiltrates, immunohistochemistry).

Western Blot Analysis of PERK Pathway Activation

This protocol describes the detection of PERK activation by monitoring the phosphorylation of PERK and its downstream target eIF2α.

Materials:

  • Cell lysates from treated and untreated immune cells

  • Protein electrophoresis and blotting equipment

  • Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-p-eIF2α (Ser51), anti-eIF2α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.

Conclusion

This compound is a valuable research tool for dissecting the role of the PERK-mediated unfolded protein response in the immune system. The protocols provided herein offer a framework for investigating its effects on various aspects of immune cell biology and its potential as an immunomodulatory agent. Researchers should optimize these protocols for their specific experimental systems and cell types.

References

Application Notes and Protocols for Western Blot Analysis of p-PERK after AMG PERK 44 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key sensor and activator of one of the three major UPR branches is the PKR-like ER kinase (PERK). Upon activation, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER.

AMG PERK 44 is a potent and selective inhibitor of PERK. The analysis of phosphorylated PERK (p-PERK) levels by Western blot is a fundamental method to assess the efficacy and mechanism of action of PERK inhibitors like this compound. These application notes provide a comprehensive guide to performing and analyzing Western blots for p-PERK following treatment with this compound.

Data Presentation

While specific quantitative data for this compound from a single public source is limited, the following table represents typical results obtained from Western blot analysis of p-PERK levels following treatment with a selective PERK inhibitor. The data is presented as a fold change in p-PERK/total PERK ratio, normalized to a vehicle control. This type of data is generated by densitometric analysis of the Western blot bands. In a typical experiment, a significant increase in the p-PERK/PERK ratio is observed upon induction of ER stress, and this increase is attenuated by treatment with a PERK inhibitor[1][2].

Treatment GroupFold Change in p-PERK/Total PERK Ratio (Mean ± SEM)p-value vs. ER Stress Control
Vehicle Control1.00 ± 0.12-
ER Stress Inducer4.52 ± 0.38< 0.001
ER Stress Inducer + PERK Inhibitor (e.g., this compound)1.25 ± 0.21< 0.001

Note: This table is a representative example based on published data for selective PERK inhibitors. Actual results may vary depending on the cell line, experimental conditions, and the specific inhibitor used.

Signaling Pathway

The following diagram illustrates the PERK signaling pathway and the point of inhibition by this compound.

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_ER_membrane cluster_cytosol Cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates PERK_dimer PERK Dimer (autophosphorylated) PERK_inactive->PERK_dimer dimerization & autophosphorylation eIF2a eIF2α PERK_dimer->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 preferential translation Translation Attenuation Translation Attenuation p_eIF2a->Translation Attenuation Stress Gene Expression Stress Gene Expression ATF4->Stress Gene Expression AMG_PERK_44 This compound AMG_PERK_44->PERK_dimer inhibits

Caption: PERK signaling pathway and inhibition by this compound.

Experimental Workflow

The diagram below outlines the key steps for performing a Western blot analysis of p-PERK following this compound treatment.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with ER stress inducer - Treat with this compound B 2. Cell Lysis - Wash cells with PBS - Add lysis buffer with phosphatase and protease inhibitors A->B C 3. Protein Quantification - e.g., BCA assay B->C D 4. Sample Preparation - Mix lysate with Laemmli buffer - Denature at 95-100°C C->D E 5. SDS-PAGE - Separate proteins by size D->E F 6. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane E->F G 7. Blocking - Block with 5% BSA or non-fat milk F->G H 8. Primary Antibody Incubation - Incubate with anti-p-PERK antibody (e.g., 1:1000 dilution overnight at 4°C) G->H I 9. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody (e.g., 1:2000) H->I J 10. Detection - Add ECL substrate - Image chemiluminescence I->J K 11. Stripping and Re-probing - Strip membrane - Re-probe with anti-total PERK antibody J->K L 12. Data Analysis - Densitometry analysis - Normalize p-PERK to total PERK K->L

Caption: Western blot workflow for p-PERK analysis.

Experimental Protocols

Cell Culture and Treatment
  • Seed the desired cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Induce ER stress using a known agent (e.g., tunicamycin or thapsigargin) at a predetermined concentration and for a specific duration.

  • Concurrently or as a pre-treatment, incubate the cells with varying concentrations of this compound or a vehicle control.

  • Ensure to include appropriate controls: untreated cells, cells treated with the ER stress inducer alone, and cells treated with this compound alone.

Protein Extraction
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.

    • Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by visualizing the pre-stained protein ladder on the membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with a primary antibody specific for phosphorylated PERK (e.g., anti-p-PERK (Thr980)) diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Stripping and Re-probing for Total PERK
  • To normalize the p-PERK signal, the membrane can be stripped and re-probed for total PERK.

  • Wash the membrane in TBST.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash the membrane thoroughly with TBST.

  • Block the membrane again for 1 hour.

  • Incubate the membrane with a primary antibody against total PERK overnight at 4°C.

  • Repeat the secondary antibody incubation, washing, and detection steps as described above.

Data Analysis
  • Quantify the band intensities for both p-PERK and total PERK from the captured images using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the p-PERK band to the intensity of the corresponding total PERK band for each sample.

  • Express the results as a fold change relative to the vehicle-treated control group.

  • Perform statistical analysis to determine the significance of the observed differences.

References

Application Notes and Protocols: Sotorasib (AMG 510) in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of sotorasib (AMG 510), a first-in-class KRAS G12C inhibitor, in combination with other anticancer agents. The information is intended to guide researchers in designing and executing experiments to explore and optimize sotorasib-based combination strategies.

Introduction

Sotorasib is a potent and selective covalent inhibitor of KRAS G12C, a mutant protein that drives tumorigenesis in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and other solid tumors. By irreversibly binding to the cysteine residue of KRAS G12C, sotorasib locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the mitogen-activated protein kinase (MAPK) pathway and inducing tumor cell apoptosis.[1][2] While sotorasib monotherapy has shown clinical benefit, combination strategies are being actively investigated to enhance efficacy, overcome primary and acquired resistance, and improve patient outcomes.[2] This document summarizes key data from combination studies and provides detailed protocols for relevant preclinical experiments.

Mechanism of Action and Rationale for Combination Therapy

Sotorasib selectively targets the KRAS G12C mutant protein, leading to the suppression of the MAPK signaling pathway. However, tumors can develop resistance to sotorasib through various mechanisms, including feedback reactivation of the RAS-MAPK pathway and activation of parallel signaling cascades. Combination therapy aims to address these resistance mechanisms and induce synergistic antitumor effects.

Signaling Pathway of Sotorasib Action and Combination Strategies

Sotorasib_Combination_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12C_GTP KRAS G12C (Active) RTK->KRAS_G12C_GTP Activates KRAS_G12C_GDP KRAS G12C (Inactive) KRAS_G12C_GTP->KRAS_G12C_GDP Inactivation RAF RAF KRAS_G12C_GTP->RAF Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_G12C_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Panitumumab Panitumumab (Anti-EGFR) Panitumumab->RTK Inhibits Afatinib Afatinib (Pan-ErbB) Afatinib->RTK Inhibits Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibits Chemotherapy Chemotherapy Chemotherapy->Proliferation Induces Apoptosis Pembrolizumab Pembrolizumab (Anti-PD-1) T_Cell T-Cell Pembrolizumab->T_Cell Activates Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Induces Apoptosis

Caption: Sotorasib inhibits active KRAS G12C, while combination therapies target upstream (e.g., EGFR) or downstream (e.g., MEK) signaling nodes, or induce tumor cell death through alternative mechanisms.

Quantitative Data from Combination Therapy Studies

The following tables summarize key efficacy and safety data from clinical trials investigating sotorasib in combination with other anticancer agents.

Sotorasib in Combination with Targeted Therapies
Combination TherapyCancer TypeClinical TrialObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS) (months)Reference
Sotorasib + Panitumumab (960 mg)mCRCCodeBreaK 30026.4%-5.6[2][3]
Sotorasib + Panitumumab (240 mg)mCRCCodeBreaK 3005.7%-3.9[2][3]
Sotorasib + PanitumumabmCRC (2nd line)CodeBreaK 10130%90%8.3[4]
Sotorasib + Afatinib (20 mg)NSCLCCodeBreaK 10120%70%-[5][6]
Sotorasib + Afatinib (30 mg)NSCLCCodeBreaK 10134.8%73.9%-[5][6]
Sotorasib + Panitumumab + FOLFIRImCRCCodeBreaK 10158.1%93.5%Not Mature[7]
Sotorasib in Combination with Immunotherapy
Combination TherapyCancer TypeClinical TrialDosing StrategyObjective Response Rate (ORR)Grade 3-4 Treatment-Related Adverse Events (TRAEs)Reference
Sotorasib + PembrolizumabNSCLCCodeBreaK 100/101Lead-in37%53%[8][9]
Sotorasib + PembrolizumabNSCLCCodeBreaK 100/101Concurrent32%74%[8][9]
Sotorasib + AtezolizumabNSCLCCodeBreaK 100/101Lead-in20%30%[8]
Sotorasib + AtezolizumabNSCLCCodeBreaK 100/101Concurrent20%50%[8]
Sotorasib in Combination with Chemotherapy
Combination TherapyCancer TypeClinical TrialLine of TherapyObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS) (months)Reference
Sotorasib + Carboplatin + PemetrexedNSCLCCodeBreaK 101First-line65%100%10.8[1]
Sotorasib + Carboplatin + PemetrexedNSCLCCodeBreaK 101Second-line+--8.3[1]

Experimental Protocols

The following are representative protocols for in vitro and in vivo experiments to evaluate sotorasib in combination with other therapies.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of sotorasib in combination with another agent on the viability of KRAS G12C mutant cancer cell lines.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium

  • Sotorasib (AMG 510)

  • Combination agent

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with a dose matrix of sotorasib and the combination agent for 72 hours. Include vehicle controls (e.g., DMSO) and single-agent controls.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Combination effects can be analyzed using software such as CompuSyn to determine synergy (Combination Index < 1).

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is for assessing the effect of sotorasib combinations on key proteins in the MAPK signaling pathway.

Materials:

  • KRAS G12C mutant cell lines

  • Sotorasib and combination agent

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with sotorasib, the combination agent, or the combination for the desired time. Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Tumor Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of sotorasib combination therapy.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Immunocompromised mice (e.g., NOD/SCID)

  • Sotorasib and combination agent formulations for in vivo administration

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize the mice into treatment groups (vehicle control, sotorasib alone, combination agent alone, sotorasib + combination agent).

  • Treatment Administration: Administer the treatments as per the planned schedule (e.g., oral gavage for sotorasib, intraperitoneal injection for the combination agent) for a defined period (e.g., 21-28 days).

  • Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for analysis of target engagement and pathway modulation by Western blotting or immunohistochemistry.

  • Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between treatment groups.

Experimental Workflow for Preclinical Evaluation of Sotorasib Combinations

Experimental_Workflow Start Hypothesis: Combination enhances sotorasib efficacy In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) In_Vitro->Cell_Viability Signaling_Analysis Western Blot for MAPK Pathway (p-ERK, p-AKT) In_Vitro->Signaling_Analysis Synergy_Analysis Synergy Analysis (e.g., CompuSyn) Cell_Viability->Synergy_Analysis Signaling_Analysis->Synergy_Analysis In_Vivo In Vivo Studies Synergy_Analysis->In_Vivo Synergistic Combination Xenograft_Model Xenograft Tumor Model (e.g., NCI-H358 in mice) In_Vivo->Xenograft_Model Efficacy_Assessment Tumor Growth Inhibition & Tolerability Assessment Xenograft_Model->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Efficacy_Assessment->PD_Analysis End Data supports clinical evaluation PD_Analysis->End

Caption: A typical workflow for the preclinical evaluation of sotorasib combination therapies, from in vitro validation to in vivo efficacy studies.

Conclusion

The combination of sotorasib with other anticancer therapies represents a promising strategy to enhance its clinical activity and overcome resistance. The data presented in these application notes highlight the potential of various combination approaches, including targeted therapies, immunotherapies, and chemotherapies. The provided protocols offer a framework for researchers to further investigate and optimize these combinations in preclinical settings, with the ultimate goal of improving outcomes for patients with KRAS G12C-mutated cancers.

References

Troubleshooting & Optimization

Amg perk 44 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of AMG PERK 44 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: The recommended solvent for reconstituting this compound is high-purity, anhydrous DMSO.[1] The use of fresh, moisture-free DMSO is crucial as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound is soluble in DMSO up to concentrations of 20 mM to 100 mM, or approximately 11.22 mg/mL to 100 mg/mL.[1][2] For concentrations at the higher end of this range, sonication may be necessary to fully dissolve the compound.[1]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, we recommend the following steps:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.

  • Vortex the solution to facilitate dissolution. For higher concentrations, brief sonication in a water bath may be required until the solution is clear.

Q4: How should I store the solid compound and DMSO stock solutions of this compound?

A4:

  • Solid Compound: Store the solid form of this compound at -20°C for long-term stability, where it can be stable for at least four years.[3]

  • DMSO Stock Solutions: Once prepared, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for up to six months or at -80°C for up to one year for optimal stability.[2][4]

Q5: Is it normal for the compound to precipitate when diluting the DMSO stock solution in an aqueous buffer?

A5: Yes, it is common for compounds dissolved in a high concentration of DMSO to precipitate when diluted into an aqueous medium.[5] To minimize this, it is best to make serial dilutions in DMSO first and then add the final diluted sample to your aqueous buffer. If precipitation occurs, gentle vortexing or warming the solution at 37°C may help redissolve the compound.[5] Always include a DMSO-only control in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound in DMSO 1. Compound concentration is too high.2. DMSO is not anhydrous (has absorbed moisture).3. Insufficient agitation.1. Try preparing a more dilute solution.2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]3. Vortex the solution for a longer period or use an ultrasonic bath to aid dissolution.[1]
Precipitation Observed in DMSO Stock Solution After Storage 1. Solution was not fully dissolved initially.2. Freeze-thaw cycles have occurred.3. Storage temperature was not optimal.1. Warm the vial to room temperature and vortex or sonicate to redissolve.2. Ensure stock solutions are aliquoted into single-use vials to minimize freeze-thaw cycles.[1]3. Confirm storage at -20°C or -80°C in a tightly sealed container.[2][4]
Inconsistent Experimental Results 1. Degradation of the compound in the stock solution.2. Inaccurate concentration of the stock solution.1. Prepare a fresh stock solution from solid compound. Use aliquots that have been stored for less than the recommended time (6 months at -20°C, 1 year at -80°C).[2][4]2. Ensure the compound was fully dissolved when the stock solution was prepared.

Data Presentation

Table 1: Solubility and Stability of this compound in DMSO

Parameter Value Source(s)
Molecular Weight 561.07 g/mol [2]
Solubility in DMSO 20 mM (11.22 mg/mL) to 100 mM (56.11 mg/mL)[1][2]
Storage of Solid -20°C[2][3]
Stability of Solid ≥ 4 years at -20°C[3]
Storage of DMSO Stock -20°C or -80°C[1][2][4]
Stability of DMSO Stock Up to 6 months at -20°CUp to 1 year at -80°C[2][4]

Experimental Protocols

General Protocol for Assessing Solubility of a Small Molecule Inhibitor in DMSO

  • Materials:

    • Small molecule inhibitor (e.g., this compound)

    • Anhydrous, high-purity DMSO

    • Vortex mixer

    • Ultrasonic water bath

    • Analytical balance

    • Microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of the small molecule inhibitor.

    • Add a calculated volume of DMSO to achieve the desired starting concentration.

    • Vortex the mixture vigorously for 2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles are present, place the tube in an ultrasonic water bath for 10-15 minutes.

    • Re-inspect the solution. If it is clear, the compound is soluble at that concentration.

    • If undissolved material remains, the concentration is above the solubility limit. The solution can be centrifuged, and the supernatant can be used as a saturated solution.

General Protocol for Assessing Stability of a Small Molecule Inhibitor in DMSO Solution

  • Materials:

    • Stock solution of the inhibitor in DMSO

    • HPLC-MS system

    • Multiple single-use aliquots of the stock solution

  • Procedure:

    • Prepare a fresh stock solution of the inhibitor in DMSO at a known concentration.

    • Immediately analyze an aliquot of the fresh stock solution using a validated HPLC-MS method to determine the initial purity and concentration (Time 0).

    • Store the remaining aliquots at the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw and equilibrate to room temperature.

    • Analyze the sample using the same HPLC-MS method.

    • Compare the purity and concentration data to the Time 0 results to determine the extent of degradation.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex inspect1 Visual Inspection vortex->inspect1 sonicate Sonicate if Needed inspect1->sonicate Particles Present soluble Soluble inspect1->soluble Clear Solution inspect2 Final Inspection sonicate->inspect2 inspect2->soluble Clear Solution not_soluble Not Soluble inspect2->not_soluble Particles Remain prep_stock Prepare Stock Solution aliquot Aliquot for Storage prep_stock->aliquot time0 Time 0 Analysis (HPLC-MS) aliquot->time0 store Store at Various Conditions aliquot->store time_points Analyze at Time Points store->time_points compare Compare to Time 0 time_points->compare

Caption: Experimental workflow for assessing the solubility and stability of this compound in DMSO.

signaling_pathway cluster_troubleshooting Troubleshooting Logic for Solubility Issues start Solubility Issue Encountered check_conc Is Concentration > 25 mg/mL? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_dmso Is DMSO Fresh and Anhydrous? check_conc->check_dmso No reduce_conc->check_dmso use_fresh_dmso Use Fresh DMSO check_dmso->use_fresh_dmso No check_agitation Was Sonication Used? check_dmso->check_agitation Yes use_fresh_dmso->check_agitation apply_sonication Apply Sonication check_agitation->apply_sonication No contact_support Contact Technical Support check_agitation->contact_support Yes resolved Issue Resolved apply_sonication->resolved

References

Technical Support Center: Optimizing AMG PERK 44 Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AMG PERK 44, a potent and selective PERK inhibitor, for use in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective and orally active inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2][3] PERK is a key sensor of endoplasmic reticulum (ER) stress, a cellular condition that arises from the accumulation of unfolded or misfolded proteins.[4][5] Under ER stress, PERK becomes activated and initiates a signaling cascade known as the Unfolded Protein Response (UPR).[4][5] this compound works by inhibiting the kinase activity of PERK, thereby preventing the phosphorylation of its downstream target, eIF2α, and modulating the UPR.[4]

Q2: What is the typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental goals. However, based on its in vitro potency, a good starting point for dose-response experiments is in the nanomolar (nM) to low micromolar (µM) range. This compound has a reported IC50 of 6 nM in a cell-free assay and an IC50 of 84 nM for cellular pPERK.[1] A recommended concentration for initial cellular use is around 1 µM.[6]

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

A3: The optimal concentration should be determined empirically for each cell line and experiment. A standard approach is to perform a dose-response curve and assess various endpoints, such as cell viability, target engagement (inhibition of PERK phosphorylation), and downstream signaling effects.

Q4: What are the key downstream markers to assess PERK inhibition by this compound?

A4: The most direct measure of PERK inhibition is a decrease in the autophosphorylation of PERK (p-PERK) at Thr980.[7] Downstream of PERK, you can assess the phosphorylation of eIF2α and the expression of ATF4. Inhibition of PERK by this compound should lead to a reduction in the levels of p-eIF2α and a subsequent decrease in the translation of ATF4 mRNA.[4][8]

Troubleshooting Guides

Issue 1: No observable effect of this compound on my cells.
Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM).
Compound Inactivity Ensure proper storage of this compound (-20°C for short-term, -80°C for long-term) and use freshly prepared solutions.[1]
Low PERK expression/activity Confirm that your cell line expresses PERK and that the PERK pathway is active under your experimental conditions. You may need to induce ER stress with an agent like tunicamycin or thapsigargin to observe robust PERK activation and its subsequent inhibition.
Cell Line Resistance Some cell lines may be inherently resistant to PERK inhibition. Consider using a different cell line or investigating alternative pathways.
Issue 2: High levels of cell death observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step
Cellular Toxicity Determine the cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT assay). Use concentrations below the CC50 for your experiments. Prolonged inhibition of the PERK pathway can be detrimental to some cells.[4]
Off-target effects Although this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out.[2] Use the lowest effective concentration that achieves the desired level of PERK inhibition.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%).
Issue 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in cell culture Maintain consistent cell passage numbers, seeding densities, and growth conditions.
Compound degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Assay variability Ensure consistent incubation times and reagent concentrations for all assays. Include appropriate positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve and MTT Assay

This protocol outlines how to determine the effect of a range of this compound concentrations on cell viability.

Materials:

  • This compound

  • Your cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range would be from 10 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

This compound ConcentrationAbsorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability (relative to control)
Vehicle Control100%
10 nM
100 nM
1 µM
10 µM
Protocol 2: Western Blot Analysis of PERK Pathway Inhibition

This protocol describes how to assess the inhibition of PERK signaling by this compound.

Materials:

  • This compound

  • Your cell line of interest

  • 6-well plates

  • ER stress inducer (e.g., tunicamycin or thapsigargin)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • ER Stress Induction: Induce ER stress by adding an ER stress inducer (e.g., tunicamycin at 1-5 µg/mL or thapsigargin at 100-300 nM) and incubate for the desired time (e.g., 2-8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Data Presentation:

Treatmentp-PERK / Total PERK Ratiop-eIF2α / Total eIF2α RatioATF4 / Loading Control Ratio
Vehicle Control
ER Stress Inducer
ER Stress Inducer + this compound (Low Conc.)
ER Stress Inducer + this compound (High Conc.)

Visualizations

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen PERK_inactive PERK (inactive) BiP BiP PERK_inactive->BiP Bound PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Activation BiP->PERK_inactive Dissociates from eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Promotes Translation Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis Inhibits Stress_Genes Stress Response Genes (e.g., CHOP) ATF4->Stress_Genes Activates Transcription AMG_PERK_44 This compound AMG_PERK_44->PERK_active Inhibits Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP Binds to

Caption: The PERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ic50 2. Determine IC50 & CC50 dose_response->determine_ic50 target_engagement 3. Target Engagement Assay (Western Blot for p-PERK) determine_ic50->target_engagement confirm_inhibition 4. Confirm Downstream Inhibition (p-eIF2α, ATF4) target_engagement->confirm_inhibition optimize_concentration 5. Select Optimal Concentration confirm_inhibition->optimize_concentration functional_assay 6. Proceed to Functional Assays optimize_concentration->functional_assay

References

potential off-target effects of Amg perk 44

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PERK inhibitor, AMG PERK 44.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective, orally active inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of PERK and preventing its autophosphorylation and subsequent activation.[5] PERK is a key sensor of endoplasmic reticulum (ER) stress and a crucial component of the Unfolded Protein Response (UPR).[6][7] Inhibition of PERK by this compound blocks the downstream signaling cascade, including the phosphorylation of eIF2α and the translation of ATF4.[6][8]

Q2: What are the known off-target effects of this compound?

While this compound is known for its high selectivity, one significant potential off-target effect is the paradoxical activation of General Control Nonderepressible 2 (GCN2), another eIF2α kinase.[9] This effect is concentration-dependent, typically occurring at micromolar concentrations, whereas PERK inhibition occurs in the nanomolar range.[9] Unlike other PERK inhibitors such as GSK2606414 and GSK2656157, this compound does not inhibit Receptor-Interacting Protein Kinase 1 (RIPK1).[10]

Q3: At what concentrations should I use this compound in my experiments?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. For in vitro kinase assays, the IC50 for PERK is approximately 6 nM.[1][2][3][4] In cellular assays, an IC50 of 84 nM has been reported for the inhibition of PERK autophosphorylation.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. To avoid the paradoxical activation of GCN2, it is advisable to use concentrations well below the micromolar range.[9]

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For cellular experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. PERK
PERK6[1][2][3][4]-
GCN27300[1][3][4]~1217-fold
B-Raf>1000[1][3][4]>167-fold
RIPK1No inhibition[10][11]N/A

Note: this compound has been screened against a panel of 387 kinases and showed a clean selectivity profile, with no significant inhibition of other kinases at a concentration of 1 µM. However, the detailed quantitative data from this broad kinase panel is not publicly available in the cited literature.[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against PERK in a cell-free system.

Materials:

  • Recombinant human PERK kinase domain

  • Kinase substrate (e.g., recombinant eIF2α)

  • This compound

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ATP (at or near the Km for PERK)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 384-well plate, add the recombinant PERK kinase and the kinase substrate to each well.

  • Add the diluted this compound or vehicle (DMSO) to the respective wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot for PERK Pathway Activation

This protocol describes how to assess the phosphorylation status of PERK and eIF2α in cells treated with this compound.

Materials:

  • Cells of interest

  • This compound

  • ER stress inducer (e.g., thapsigargin or tunicamycin)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Induce ER stress by treating the cells with an ER stress inducer for the desired time (e.g., 30 minutes to 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to PERK in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • Lysis buffer (without detergents) supplemented with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

Procedure:

  • Treat cells with this compound or vehicle (DMSO) at the desired concentration for a specific duration.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by freeze-thaw cycles.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Centrifuge the heated samples at high speed to pellet the aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble PERK by Western blot or ELISA.

  • A shift in the melting curve of PERK in the presence of this compound indicates target engagement.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of PERK phosphorylation observed 1. This compound concentration is too low. 2. Inactive compound. 3. Insufficient pre-incubation time. 4. High cell density leading to reduced effective concentration.1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the activity of the compound with a fresh stock. 3. Increase the pre-incubation time with the inhibitor before adding the ER stress inducer. 4. Optimize cell seeding density.
Unexpected cellular phenotype not consistent with PERK inhibition 1. Paradoxical activation of GCN2 at high concentrations. 2. Off-target effects on other kinases (though this compound is highly selective). 3. The observed phenotype is independent of PERK signaling.1. Use a lower concentration of this compound (in the nanomolar range). Confirm GCN2 activation by checking eIF2α phosphorylation in GCN2-knockout cells. 2. While unlikely, consider performing a broader off-target analysis if the phenotype persists. 3. Use a structurally different PERK inhibitor or a genetic approach (e.g., siRNA/shRNA) to confirm that the phenotype is PERK-dependent.
High background in Western blot for phosphorylated proteins 1. Use of milk as a blocking agent (casein is a phosphoprotein). 2. Antibody non-specificity. 3. Insufficient washing.1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution.[12] 2. Use a highly specific, validated phospho-antibody. Include a negative control (e.g., phosphatase-treated lysate). 3. Increase the number and duration of washes with TBST.
Weak or no signal in Western blot for phosphorylated proteins 1. Low abundance of the phosphorylated protein. 2. Dephosphorylation during sample preparation. 3. Inefficient antibody binding.1. Load more protein onto the gel. 2. Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice at all times.[12] 3. Optimize antibody concentration and incubation time.
Inconsistent results in CETSA 1. Uneven heating of samples. 2. Incomplete cell lysis. 3. Variability in protein loading for Western blot.1. Use a thermal cycler with a heated lid for precise and uniform heating. 2. Ensure complete cell lysis through multiple freeze-thaw cycles. 3. Normalize protein concentration before the heating step and ensure equal loading for the downstream analysis.

Mandatory Visualizations

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen PERK_inactive PERK (inactive) BiP BiP PERK_inactive->BiP PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active ER Stress BiP->PERK_inactive Dissociates Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP Binds eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Global_Translation Global Protein Translation p_eIF2a->Global_Translation Inhibits ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Preferentially Translates ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein ATF4_in_Nucleus ATF4 ATF4_Protein->ATF4_in_Nucleus Translocates Target_Genes Target Gene Expression (CHOP, GADD34) ATF4_in_Nucleus->Target_Genes Induces AMG_PERK_44 This compound AMG_PERK_44->PERK_active Inhibits

Caption: Canonical PERK signaling pathway under ER stress and its inhibition by this compound.

Paradoxical_GCN2_Activation cluster_Inhibitor_Concentration Inhibitor Concentration Low_Conc Low [this compound] (nM range) PERK PERK Low_Conc->PERK Inhibits High_Conc High [this compound] (µM range) GCN2 GCN2 High_Conc->GCN2 Activates PERK_Inhibition PERK Inhibition PERK->PERK_Inhibition GCN2_Activation Paradoxical GCN2 Activation GCN2->GCN2_Activation ISR Integrated Stress Response (ISR) PERK_Inhibition->ISR Modulates eIF2a_Phos eIF2α Phosphorylation GCN2_Activation->eIF2a_Phos Leads to eIF2a_Phos->ISR Contributes to

Caption: Concentration-dependent effects of this compound on PERK and GCN2.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start Experiment Cell_Treatment Cell Treatment with This compound & Stimulus Start->Cell_Treatment Sample_Prep Sample Preparation (Lysis, Protein Quantification) Cell_Treatment->Sample_Prep Western_Blot Western Blot (p-PERK, p-eIF2α) Sample_Prep->Western_Blot CETSA CETSA (Target Engagement) Sample_Prep->CETSA Phenotypic_Assay Phenotypic Assay (e.g., cell viability) Sample_Prep->Phenotypic_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis CETSA->Data_Analysis Phenotypic_Assay->Data_Analysis Troubleshooting Troubleshooting? Data_Analysis->Troubleshooting Troubleshooting->Cell_Treatment Yes, Revise Protocol End Conclusion Troubleshooting->End No

Caption: General experimental workflow for studying the effects of this compound.

References

how to prepare Amg perk 44 stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the preparation and handling of AMG PERK 44 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] For optimal results, it is advisable to use a fresh, unopened bottle of DMSO due to its hygroscopic nature, which can affect solubility.[1]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. Concentrations of up to 25 mg/mL (requiring sonication) and 20 mM have been reported.[1][2]

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A3: If you encounter solubility issues, gentle warming of the solution or sonication can help facilitate dissolution.[1] Ensure you are using a sufficient volume of DMSO for the mass of the compound. If precipitation occurs after the solution has cooled, it may indicate that the concentration is too high for long-term storage at that temperature.

Q4: How should I store the solid compound and the prepared stock solution of this compound?

A4: The solid (powder) form of this compound should be stored at -20°C and is stable for at least four years.[4] Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • -80°C: Stable for up to 1 year.[1]

  • -20°C: Stable for up to 6 months.[1][3]

Data Presentation

This compound Solubility and Storage Summary
ParameterRecommended ConditionNotesSource
Primary Solvent DMSOUse newly opened, anhydrous DMSO.[1][2][3]
Alternative Solvent MethanolSparingly soluble (1-10 mg/mL).[4][5]
Maximum Solubility in DMSO 25 mg/mLMay require sonication to fully dissolve.[1][6]
20 mM[2]
10 mM[3]
Solid Storage -20°CStable for ≥ 4 years.[4]
Stock Solution Storage (-80°C) Aliquoted, tightly sealed vialsStable for up to 1 year.[1]
Stock Solution Storage (-20°C) Aliquoted, tightly sealed vialsStable for up to 6 months.[1][3]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound. The molecular weight of this compound (hydrochloride) is 561.07 g/mol .[2]

Materials:

  • This compound (hydrochloride) powder

  • Anhydrous DMSO (newly opened bottle recommended)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.61 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolve: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).

Visualizations

Experimental Workflow: Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate this compound to Room Temperature B Weigh Desired Mass of Compound A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate Until Dissolved C->D E Aliquot into Single-Use Vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing an this compound stock solution.

Troubleshooting Guide: Solubility Issues

G Start Compound Not Fully Dissolved? Action1 Gently warm the solution (e.g., to 37°C) Start->Action1 Action2 Use a sonicator bath Start->Action2 Check1 Is the solution clear? Action1->Check1 Action2->Check1 End_Success Proceed with experiment Check1->End_Success Yes End_Fail Consider preparing a more dilute stock solution Check1->End_Fail No

Caption: Troubleshooting steps for this compound dissolution.

References

avoiding Amg perk 44 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMG PERK 44. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments while minimizing potential issues such as compound degradation and experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective, orally active inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key sensor of endoplasmic reticulum (ER) stress and a crucial component of the Unfolded Protein Response (UPR).[3] Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis.[3] this compound competitively binds to the ATP-binding pocket of PERK, inhibiting its autophosphorylation and downstream signaling.[4]

Q2: How should I store and handle this compound to prevent degradation?

Proper storage and handling are critical to maintain the stability and activity of this compound.

  • Solid Compound: Store the solid form of this compound at -20°C for long-term storage (up to 4 years) or at -80°C for up to one year.[1][2] It should be kept in a tightly sealed container, protected from moisture.[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For stock solutions, it is recommended to store them at -80°C for up to one year or at -20°C for up to six months.[1] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended.

Q3: What are the recommended solvents and concentrations for preparing this compound solutions?

  • In Vitro: For in vitro experiments, DMSO is a common solvent for preparing stock solutions. A stock solution of up to 20 mM can be prepared in DMSO. For cell-based assays, further dilute the DMSO stock in the appropriate cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.

  • In Vivo: For in vivo studies, various formulations can be used. A common approach involves preparing a stock solution in DMSO and then diluting it in a vehicle suitable for animal administration, such as corn oil or a solution containing PEG300, Tween-80, and saline.[1] A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option for oral administration is a suspension in 20% SBE-β-CD in saline.[1]

Q4: What is the selectivity profile of this compound?

This compound is highly selective for PERK. It exhibits over 1000-fold selectivity against GCN2 and over 160-fold selectivity against B-Raf.[1][3] It has been profiled against a large panel of kinases and shows high selectivity. Notably, unlike some other PERK inhibitors such as GSK2606414 and GSK2656157, this compound does not inhibit RIPK1, making it a more specific tool for studying PERK-dependent signaling.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no effect of this compound in cell-based assays. Compound Degradation: Improper storage or handling of the compound or stock solutions.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store as recommended (-20°C or -80°C).
Incorrect Concentration: The effective concentration can vary between cell lines.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for cellular PERK autophosphorylation is reported to be 84 nM.[1][2]
Cell Line Sensitivity: Some cell lines may be less sensitive to PERK inhibition.Confirm PERK expression and activation in your cell line. Use a positive control for ER stress (e.g., tunicamycin or thapsigargin) to ensure the pathway is active.
Off-Target Effects of Other Reagents: Other components in the experimental setup might interfere with the compound's activity.Review all reagents and their potential interactions. Ensure the final solvent concentration is not affecting cell viability or the signaling pathway.
Variability in in vivo experimental results. Poor Bioavailability/Formulation Issues: The compound may not be reaching the target tissue at a sufficient concentration.Optimize the formulation and route of administration. Ensure the compound is fully dissolved or homogenously suspended in the vehicle. The reported oral bioavailability allows for effective target inhibition.[1]
Incorrect Dosing: The dose may be too low to achieve the desired level of target engagement.A dose of 3 mg/kg has been shown to be the ED50 for inhibiting PERK autophosphorylation in a mouse model, with an ED90 of 60 mg/kg.[1] A time-course experiment can help determine the optimal dosing schedule.
Animal Metabolism: The compound may be rapidly metabolized in the animal model.The mean residence time (MRT) in rats and mice is approximately 2.3 hours.[1] Consider the timing of your experimental endpoints relative to the dosing schedule.
Observed toxicity in cell culture or animal models. High Concentration: Excessive concentrations of the inhibitor can lead to off-target effects or cellular toxicity.Use the lowest effective concentration determined from a dose-response study.
On-Target Toxicity: Inhibition of PERK can have physiological consequences, particularly in secretory tissues like the pancreas.[7]Be aware of potential on-target toxicities. Monitor for signs of toxicity in animal studies, such as changes in weight or behavior. Consider using lower doses or shorter treatment durations.
Solvent Toxicity: The vehicle used to dissolve the compound may be causing toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range. Run a vehicle-only control group in all experiments.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Assay TypeReference
PERK6Biochemical[1][2]
pPERK (cellular)84Cell-based[1][2]
GCN27300Biochemical[1]
B-Raf>1000Biochemical[1]

Table 2: In Vivo Pharmacodynamics of this compound (Oral Administration)

ParameterValueSpeciesReference
ED50 (PERK autophosphorylation inhibition)3 mg/kgMouse[1]
ED90 (PERK autophosphorylation inhibition)60 mg/kgMouse[1]

Table 3: In Vivo Pharmacokinetics of this compound (1 mg/kg, IV)

ParameterValueSpeciesReference
Clearance (CL)1.6 L/h·kgRat, Mouse[1]
Volume of Distribution (Vss)3.6 L/kgRat, Mouse[1]
Mean Residence Time (MRT)2.3 hoursRat, Mouse[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of PERK Autophosphorylation

  • Cell Culture: Plate cells (e.g., U2OS) at an appropriate density and allow them to adhere overnight.

  • Induce ER Stress: Treat cells with an ER stress inducer such as tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) for a specified time (e.g., 2-4 hours).

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours before adding the ER stress inducer. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated PERK (p-PERK) and total PERK.

  • Quantification: Densitometrically quantify the p-PERK/total PERK ratio to determine the IC50 of this compound.

Protocol 2: In Vivo Pharmacodynamic Study in a Mouse Model

  • Animal Model: Use an appropriate mouse model. For acute target engagement studies, a Matrigel plug assay with doxycycline-inducible PERK expression can be utilized.[2]

  • Compound Preparation: Formulate this compound for oral gavage as described in the FAQ section.

  • Dosing: Administer this compound orally at various doses (e.g., 3, 10, 30, 100 mg/kg).[1] Include a vehicle control group.

  • Tissue Collection: At a specified time point after dosing (e.g., 4 hours), euthanize the animals and collect the target tissue (e.g., Matrigel plug or tumor).[1]

  • Pharmacodynamic Analysis: Homogenize the tissue and perform a Western blot analysis for p-PERK and total PERK as described in the in vitro protocol.

  • Data Analysis: Determine the dose-dependent inhibition of PERK autophosphorylation to establish the ED50 and ED90.

Mandatory Visualizations

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates from PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active activates eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 preferentially allows Global_Translation Global Protein Translation Inhibition p_eIF2a->Global_Translation leads to AMG_PERK_44 This compound AMG_PERK_44->PERK_active inhibits

Caption: The PERK signaling pathway under ER stress and its inhibition by this compound.

Experimental_Workflow_In_Vitro start Seed Cells pretreatment Pre-treat with This compound or Vehicle start->pretreatment induce_stress Induce ER Stress (e.g., Tunicamycin) pretreatment->induce_stress lysis Cell Lysis induce_stress->lysis western_blot Western Blot for p-PERK & Total PERK lysis->western_blot analysis Data Analysis (IC50 Determination) western_blot->analysis

Caption: A typical in vitro experimental workflow to assess this compound efficacy.

Troubleshooting_Logic start Inconsistent or No Effect Observed check_storage Check Compound Storage & Handling Procedures start->check_storage check_concentration Verify Experimental Concentration start->check_concentration check_cell_line Confirm Cell Line Sensitivity & PERK Activation start->check_cell_line fresh_reagents Prepare Fresh Stock Solutions check_storage->fresh_reagents dose_response Perform Dose-Response Experiment check_concentration->dose_response positive_control Use Positive Control for ER Stress check_cell_line->positive_control

Caption: A logical troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: AMG PERK 44 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of AMG PERK 44, a potent and selective PERK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective and orally active small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). PERK is a key sensor of endoplasmic reticulum (ER) stress and a crucial component of the Unfolded Protein Response (UPR). In response to ER stress, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global attenuation of protein synthesis, reducing the load of newly synthesized proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as ATF4, which is involved in stress response and apoptosis. This compound competitively binds to the ATP-binding pocket of PERK, inhibiting its kinase activity and downstream signaling.

Q2: What are the key advantages of using this compound over other PERK inhibitors like GSK2606414?

A2: A significant advantage of this compound is its high selectivity. Some other PERK inhibitors, such as GSK2606414 and GSK2656157, have been shown to have off-target effects, most notably the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1). This can lead to confounding results in studies where RIPK1-dependent signaling pathways are relevant. This compound does not significantly inhibit RIPK1, making it a more specific tool for studying PERK function in vivo.

Q3: What is the recommended dose for this compound in in vivo studies?

A3: The optimal dose of this compound will depend on the specific animal model, disease context, and desired level of target engagement. However, published studies provide a general range. For oral administration in mice, doses have ranged from 3 mg/kg to 100 mg/kg. An ED50 of 3 mg/kg and an ED90 of 60 mg/kg for the inhibition of PERK autophosphorylation have been reported at 4 hours post-dose. For intraperitoneal (i.p.) administration in mice, doses of 12 mg/kg and 24 mg/kg have been used. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.

Q4: How can I assess PERK inhibition in vivo?

A4: PERK inhibition in vivo can be assessed by measuring the phosphorylation status of PERK and its downstream targets in tissue or tumor samples. The most common method is to perform a Western blot to detect phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α). A decrease in the levels of these phosphorylated proteins in the this compound-treated group compared to the vehicle-treated group indicates target engagement.

Troubleshooting Guide

Issue 1: Suboptimal in vivo efficacy despite using the recommended dose.

Potential Cause Troubleshooting Step
Poor Bioavailability/Formulation Issues Ensure proper formulation of this compound for the chosen administration route. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose or a solution in DMSO/PEG300/Tween-80/saline can be used. For IP or IV injections, ensure complete dissolution in a suitable vehicle like DMSO. Perform a pharmacokinetic (PK) study to determine the plasma and tumor/tissue concentrations of this compound to confirm adequate exposure.
Rapid Metabolism The mean residence time (MRT) of this compound in rodents is relatively short (around 2.3 hours). Consider increasing the dosing frequency (e.g., twice daily) to maintain therapeutic concentrations of the inhibitor.
Target is not Effectively Inhibited Confirm target engagement by measuring p-PERK and p-eIF2α levels in your target tissue/tumor at different time points after dosing. If target inhibition is not sustained, adjust the dose or dosing frequency.
Tumor Model Resistance The tumor model may have intrinsic resistance mechanisms to PERK inhibition. This could involve the activation of parallel survival pathways. Consider combination therapies to overcome resistance.

Issue 2: Variability in experimental results between animals.

Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of this compound. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered. For injections, ensure the correct volume is administered to each animal based on its body weight.
Biological Variability Animal-to-animal variability is inherent in in vivo studies. Increase the number of animals per group to achieve statistical significance. Ensure that animals are age- and sex-matched.
Formulation Instability Prepare fresh formulations of this compound for each experiment. If using a suspension, ensure it is homogenous by vortexing before each administration.

Issue 3: Observed toxicity or adverse effects.

Potential Cause Troubleshooting Step
Off-target Effects Although this compound is highly selective, off-target effects at high doses cannot be entirely ruled out. If toxicity is observed, consider reducing the dose or using a more targeted delivery approach if possible.
On-target Toxicity PERK is essential for cellular homeostasis, and its sustained inhibition can be toxic to certain tissues, such as the pancreas. Monitor animals closely for signs of toxicity, such as weight loss or changes in behavior. If on-target toxicity is suspected, a lower dose or intermittent dosing schedule may be necessary.
Vehicle-related Toxicity The vehicle used for formulation can sometimes cause adverse effects. Run a vehicle-only control group to assess any vehicle-related toxicity. If the vehicle is the issue, explore alternative, less toxic formulations.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target IC50 (nM) Selectivity vs. PERK
PERK6-
GCN27300>1000-fold
B-Raf>1000>160-fold

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties of this compound in Rodents

Parameter Value Species Administration Route Dose Reference
ED50 (p-PERK inhibition) 3 mg/kgMouseOral3-100 mg/kg
ED90 (p-PERK inhibition) 60 mg/kgMouseOral3-100 mg/kg
Clearance (CL) 1.6 L/h·kgRat/MouseIV1 mg/kg
Volume of Distribution (Vss) 3.6 L/kgRat/MouseIV1 mg/kg
Mean Residence Time (MRT) 2.3 hoursRat/MouseIV1 mg/kg

Experimental Protocols

Protocol 1: In Vivo PERK Inhibition Assay

This protocol describes how to assess the in vivo efficacy of this compound by measuring the phosphorylation of PERK in mouse tumor tissue.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in 0.5% methylcellulose in water for oral gavage)

  • Tumor-bearing mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Animal Dosing:

    • Prepare the this compound formulation at the desired concentration.

    • Administer this compound or vehicle to tumor-bearing mice via the chosen route (e.g., oral gavage).

  • Tissue Collection:

    • At a predetermined time point after dosing (e.g., 4 hours), euthanize the mice.

    • Excise the tumors and immediately snap-freeze them in liquid nitrogen or place them in ice-cold lysis buffer.

  • Protein Extraction:

    • Homogenize the tumor tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-PERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies for total PERK and a loading control to ensure equal loading.

Protocol 2: Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • This compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle and this compound).

  • Treatment:

    • Administer this compound or vehicle to the mice according to the planned dose and schedule.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Study Endpoint:

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers, immunohistochemistry).

Visualizations

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive activates PERK_active Active p-PERK PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 promotes Global_Translation Global Protein Translation p_eIF2a->Global_Translation inhibits Stress_Response Stress Response Genes ATF4->Stress_Response activates transcription of AMG_PERK_44 This compound AMG_PERK_44->PERK_active inhibits

Caption: PERK Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_In_Vivo_Efficacy start Start: Tumor-bearing mice dosing Administer this compound or Vehicle start->dosing monitoring Monitor Tumor Growth & Body Weight dosing->monitoring monitoring->dosing Continue Treatment endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia Yes analysis Tumor Excision & Analysis (Western Blot, IHC) euthanasia->analysis end End analysis->end

Caption: Experimental Workflow for In Vivo Efficacy Study.

Troubleshooting_Logic suboptimal_efficacy Suboptimal In Vivo Efficacy check_pk Assess Pharmacokinetics (PK) suboptimal_efficacy->check_pk check_pd Assess Pharmacodynamics (PD) (p-PERK levels) suboptimal_efficacy->check_pd adjust_formulation Optimize Formulation & Dosing Route check_pk->adjust_formulation Poor Exposure adjust_dose Adjust Dose or Dosing Frequency check_pd->adjust_dose Insufficient Target Inhibition consider_resistance Consider Intrinsic Resistance check_pd->consider_resistance Sustained Target Inhibition, No Efficacy

Caption: Troubleshooting Logic for Suboptimal In Vivo Efficacy.

Technical Support Center: PERK Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) inhibition assays.

PERK Signaling Pathway

Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded proteins, the PERK pathway is activated. This activation begins with the homodimerization and autophosphorylation of PERK. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis, thereby reducing the protein load on the ER. However, this phosphorylation also selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress response and apoptosis, including C/EBP homologous protein (CHOP).[1][2][3][4]

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins PERK_inactive PERK (inactive) UnfoldedProteins->PERK_inactive ER Stress PERK_active p-PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a_inactive eIF2α PERK_active->eIF2a_inactive Phosphorylation eIF2a_active p-eIF2α eIF2a_inactive->eIF2a_active Translation_inhibition Global Translation Inhibition eIF2a_active->Translation_inhibition Inhibits ATF4 ATF4 eIF2a_active->ATF4 Preferential Translation CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Induces

Caption: The PERK branch of the Unfolded Protein Response (UPR).

Experimental Workflow: PERK Inhibition Assay

A typical workflow for assessing the efficacy of a PERK inhibitor involves inducing ER stress in a cell line and then measuring the phosphorylation of downstream targets of PERK, with and without the inhibitor.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Cell_Seeding Seed Cells Inhibitor_Pretreatment Pre-treat with PERK Inhibitor or Vehicle (DMSO) Cell_Seeding->Inhibitor_Pretreatment ER_Stress_Induction Induce ER Stress (e.g., Tunicamycin, Thapsigargin) Inhibitor_Pretreatment->ER_Stress_Induction Cell_Lysis Cell Lysis ER_Stress_Induction->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Analyze p-PERK, p-eIF2α, ATF4, CHOP Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis

Caption: A generalized workflow for a PERK inhibition assay.

Troubleshooting Guide

Issue 1: High Background on Western Blot

Question Possible Cause Solution
Why is the background on my Western blot uniformly high, obscuring my bands of interest? Antibody concentration is too high.Decrease the concentration of the primary or secondary antibody.[5]
Insufficient blocking.Increase the blocking time or use a different blocking agent. For phosphorylated proteins, avoid milk-based blockers as they contain phosphoproteins.[5]
Inadequate washing.Increase the number and duration of wash steps.[6][7]
Membrane was allowed to dry out.Ensure the membrane remains hydrated throughout the procedure.[5]
Overexposure of the film or digital image.Reduce the exposure time or use a less sensitive detection reagent.[5]

Issue 2: Inconsistent or Noisy Data

Question Possible Cause Solution
Why are my results variable between experiments? Inconsistent cell health or passage number.Use cells at a consistent confluence and within a defined passage number range.
Variability in inhibitor or inducer concentration.Prepare fresh dilutions of inhibitors and inducers for each experiment from a concentrated stock.
Inconsistent incubation times.Use a precise timer for all incubation steps.
Why do I see a signal in my negative control (no ER stress inducer)? Basal level of ER stress in cultured cells.Ensure optimal cell culture conditions to minimize baseline stress.
Contamination of reagents.Use fresh, sterile reagents.

Issue 3: Unexpected Results

Question Possible Cause Solution
Why is there no inhibition of PERK signaling despite adding the inhibitor? Inhibitor is inactive or used at too low a concentration.Verify the inhibitor's activity and titrate the concentration to determine the optimal inhibitory concentration (e.g., IC50).[8]
The chosen time point for analysis is not optimal.Perform a time-course experiment to determine the peak of PERK activation and the optimal duration of inhibitor treatment.
Why does the inhibitor affect other signaling pathways? Off-target effects of the inhibitor.Test the inhibitor against a panel of other kinases to assess its selectivity.[9] Compare results with a known specific PERK inhibitor if available.

Frequently Asked Questions (FAQs)

Q1: What are common inducers of ER stress for PERK inhibition assays?

A1: Tunicamycin and thapsigargin are commonly used to induce ER stress and activate the PERK pathway.[8][10] Tunicamycin inhibits N-linked glycosylation, while thapsigargin inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to the accumulation of unfolded proteins.

Q2: What are the key downstream markers to measure PERK activity?

A2: The most direct marker is the autophosphorylation of PERK itself (p-PERK). Downstream markers include the phosphorylation of eIF2α (p-eIF2α) and the expression levels of ATF4 and CHOP.[8][11]

Q3: How do I choose the right cell line for my PERK inhibition assay?

A3: Select a cell line that shows a robust and reproducible ER stress response upon treatment with an inducer. Some commonly used cell lines include BxPC3 (pancreatic cancer) and various multiple myeloma cell lines.[8][12] It is important to characterize the ER stress response in your chosen cell line.

Q4: What controls should I include in my PERK inhibition assay?

A4: Essential controls include:

  • Vehicle control: Cells treated with the solvent for the inhibitor and inducer (e.g., DMSO).

  • Inducer-only control: Cells treated with the ER stress inducer to show pathway activation.

  • Inhibitor-only control: Cells treated with the PERK inhibitor alone to assess any effects independent of ER stress.

  • Positive control: A known PERK inhibitor, if available.

Q5: At what point should I harvest my cells for analysis?

A5: The timing for cell harvest depends on the specific marker being analyzed. Phosphorylation events (p-PERK, p-eIF2α) are typically rapid and can be detected within hours of ER stress induction.[11] Changes in protein expression (ATF4, CHOP) occur later. A time-course experiment is recommended to determine the optimal time points for your specific experimental system.

Quantitative Data Summary

Compound Target IC50 Cell Line Assay Type
GSK2656157PERK0.9 nmol/L-Enzymatic Assay
GSK2656157PERK10-30 nmol/LBxPC3, HPACCellular Assay (p-PERK, p-eIF2α)[8]
GSK2606414PERK-Multiple MyelomaCellular Assay

Note: IC50 values can vary depending on the assay conditions and cell line used.

Experimental Protocols

General Protocol for a PERK Inhibition Assay using Western Blotting:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Inhibitor Pre-treatment: Pre-incubate cells with the PERK inhibitor at the desired concentrations (or vehicle control) for 1 hour.[8][10]

  • ER Stress Induction: Add the ER stress inducer (e.g., tunicamycin at 5 µg/mL or thapsigargin at 1 µmol/L) and incubate for the desired time (e.g., 6 hours).[8]

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).

    • Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the proteins of interest to the loading control.

References

Validation & Comparative

A Comparative Analysis of Off-Target Effects: AMG PERK 44 vs. GSK2656157

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the selectivity profiles of two widely used PERK inhibitors reveals critical differences in their off-target activities, with significant implications for experimental design and data interpretation. While both AMG PERK 44 and GSK2656157 are potent inhibitors of the primary target, Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), their interactions with other kinases diverge substantially. This guide provides a comprehensive comparison of their off-target effects, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

GSK2656157, a well-characterized PERK inhibitor, has been shown to exert a significant off-target effect through potent inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This interaction is independent of its PERK inhibitory activity and can confound experimental results in studies related to inflammation, cell death, and ER stress.[1][2] In contrast, this compound demonstrates a superior selectivity profile, with minimal off-target engagement across extensive kinase panels.[3][4] Notably, this compound does not inhibit RIPK1, making it a more suitable tool for specifically investigating PERK signaling in contexts where RIPK1 activity is a potential variable.[1]

Kinase Selectivity Profile

The following tables summarize the inhibitory activity of this compound and GSK2656157 against their intended target, PERK, and key off-targets.

Table 1: On-Target Potency

CompoundTargetIC50 (nM)Assay Type
This compoundPERK6TR-FRET
GSK2656157PERK0.9Cell-free assay

Table 2: Off-Target Effects

CompoundOff-TargetIC50 (nM)Fold Selectivity (Off-Target/PERK)Key Findings
This compound GCN27300>1000-foldHighly selective over GCN2.[3][5]
B-Raf>1000>160-foldNo significant inhibition observed.[5]
RIPK1No Inhibition-Does not interfere with RIPK1 activity.[1]
Kinome Scan (387 kinases)--Clean selectivity profile at 1 µM.[3]
GSK2656157 RIPK1Potent Inhibition-Direct and potent inhibitor of RIPK1.[1][2]
HRI460~500-foldSignificant activity against HRI.[6]
Kinome Scan (300 kinases)--Generally selective, but with notable exceptions.[7][8]

Signaling Pathways

The intended and off-target signaling pathways for both inhibitors are depicted below.

PERK_Signaling cluster_inhibitors Inhibitors ER_Stress ER Stress PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translational Upregulation UPR Unfolded Protein Response (UPR) ATF4->UPR AMG_PERK_44 This compound AMG_PERK_44->PERK GSK2656157_PERK GSK2656157 GSK2656157_PERK->PERK

On-Target PERK Signaling Pathway.

Off_Target_Signaling cluster_inhibitor Off-Target Inhibition TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binds Complex_I Complex I TNFR1->Complex_I Forms RIPK1 RIPK1 Complex_I->RIPK1 Recruits Complex_II Complex II RIPK1->Complex_II Forms Cell_Death RIPK1-dependent Cell Death Complex_II->Cell_Death Induces GSK2656157_RIPK1 GSK2656157 GSK2656157_RIPK1->RIPK1

GSK2656157 Off-Target RIPK1 Signaling.

Experimental Protocols

A general workflow for assessing kinase inhibitor selectivity is outlined below, followed by specific methodologies used in the characterization of this compound and GSK2656157.

Experimental_Workflow A Compound Synthesis and Purification B Biochemical Assays (On-Target Potency) A->B C Broad Kinase Panel Screening (e.g., KINOMEscan) B->C D Cellular Assays (Target Engagement & Downstream Effects) C->D E Off-Target Validation Assays C->E F In Vivo Studies D->F E->D

General Kinase Inhibitor Selectivity Workflow.

KINOMEscan Profiling:

This methodology is employed to assess the selectivity of a compound against a large panel of kinases. The assay is based on a competition binding assay where the test compound is incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates interaction.

  • This compound: Screened at 1 µM against 387 kinases.[3]

  • GSK2656157: Profiled against a panel of 300 kinases.[6][7]

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:

This assay was used to determine the IC50 of this compound for PERK. It measures the inhibition of PERK kinase activity by quantifying the phosphorylation of a substrate. The assay utilizes a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled substrate. When the substrate is phosphorylated, the two fluorophores are brought into proximity, allowing for FRET. Inhibition of PERK reduces the FRET signal.

ADP-Glo Kinase Assay:

This luminescent assay was used to measure the kinase activity of both PERK and RIPK1. The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.

Cellular Assays for PERK Inhibition:

The cellular potency of the inhibitors was determined by measuring the inhibition of PERK autophosphorylation and the phosphorylation of its downstream substrate, eIF2α. This is typically assessed by Western blotting or other immunoassays in cells treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence of the inhibitor.

TNF-induced Cell Death Assays:

To investigate the off-target effects of GSK2656157 on RIPK1, cell viability assays were performed in mouse embryonic fibroblasts (MEFs) treated with TNFα in combination with either a TAK1 inhibitor or a pan-caspase inhibitor to induce RIPK1-dependent apoptosis or necroptosis, respectively.[1] The ability of the inhibitors to protect cells from TNF-induced death was measured.[1]

Conclusion

The choice between this compound and GSK2656157 as a pharmacological tool to study PERK signaling should be made with careful consideration of their distinct off-target profiles. GSK2656157's potent inhibition of RIPK1 necessitates caution, particularly in research areas where TNF signaling and RIPK1-mediated pathways are relevant. In such cases, the highly selective nature of this compound, which lacks this off-target activity, makes it a more reliable and specific inhibitor for elucidating the physiological and pathological roles of PERK. Researchers are encouraged to consider the potential for off-target effects to influence their experimental outcomes and to select the most appropriate inhibitor for their specific research question.

References

Confirming PERK Inhibition with AMG PERK 44 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AMG PERK 44 with other common PERK inhibitors, offering supporting experimental data and detailed protocols to effectively confirm PERK inhibition in a research setting.

Introduction to PERK and its Inhibition

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress. Upon accumulation of unfolded or misfolded proteins in the ER lumen, PERK becomes activated through autophosphorylation. This activation initiates a signaling cascade, a key component of the Unfolded Protein Response (UPR), aimed at restoring ER homeostasis. A primary substrate of activated PERK is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, this also paradoxically allows for the preferential translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn regulates the expression of genes involved in stress adaptation and, under prolonged stress, apoptosis.

Given its central role in the UPR and its implications in various diseases, including cancer and neurodegenerative disorders, PERK has emerged as a significant therapeutic target. Small molecule inhibitors of PERK are valuable tools for both basic research and clinical development. This guide focuses on this compound, a potent and highly selective PERK inhibitor, and compares its activity with other widely used PERK inhibitors.

Comparative Analysis of PERK Inhibitors

This compound distinguishes itself from other PERK inhibitors through its high potency and exceptional selectivity. The following table summarizes key quantitative data for this compound and its common alternatives.

InhibitorTargetIC50 (nM)Off-Target EffectsKey Features
This compound PERK 6 No significant inhibition of RIPK1 [1]Highly selective over GCN2 (>1000-fold) and a panel of other kinases. [2]
GSK2606414PERK0.4Potent inhibitor of RIPK1 (IC50 = 6.3–7.3 µM in cell-based assays)[1]Dual inhibitor of PERK and RIPK1.[1][3]
GSK2656157PERK0.9Potent inhibitor of RIPK1 (IC50 = 1.9–2.9 µM in cell-based assays)[1]Dual inhibitor of PERK and RIPK1.[1][3]
ISRIBDownstream of PERK5Acts on the eIF2B complex to reverse the effects of eIF2α phosphorylation.[4][5][6][7]Does not directly inhibit PERK kinase activity.
Sephin1GADD34/PP1c complexNot ApplicableModulates the dephosphorylation of p-eIF2α, prolonging the UPR.[8][9][10]Does not directly inhibit PERK kinase activity.

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflow

To effectively design and interpret experiments aimed at confirming PERK inhibition, a clear understanding of the underlying signaling pathway and the experimental workflow is essential.

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_cytosol Cytosol unfolded_proteins Unfolded Proteins PERK_inactive PERK (inactive) unfolded_proteins->PERK_inactive Accumulation PERK_active PERK (active) (Autophosphorylated) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α eIF2a->p_eIF2a protein_synthesis Global Protein Synthesis p_eIF2a->protein_synthesis Inhibition ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Preferential Translation ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein CHOP CHOP ATF4_protein->CHOP Upregulation apoptosis Apoptosis CHOP->apoptosis Induction AMG_PERK_44 This compound AMG_PERK_44->PERK_active Inhibition

Caption: The PERK signaling pathway under ER stress and the point of inhibition by this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Induce ER Stress (e.g., Tunicamycin, Thapsigargin) treatment Treat with this compound or Alternative Inhibitor start->treatment harvest Harvest Cells/Tissues at Different Time Points treatment->harvest western_blot Western Blot (p-PERK, p-eIF2α, ATF4, CHOP) harvest->western_blot qpcr qPCR (ATF4, CHOP mRNA) harvest->qpcr if_staining Immunofluorescence (p-PERK localization) harvest->if_staining data_analysis Data Analysis and Comparison western_blot->data_analysis qpcr->data_analysis if_staining->data_analysis

Caption: A typical experimental workflow for confirming PERK inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to confirm PERK inhibition.

Western Blotting for Phosphorylated PERK (p-PERK) and eIF2α (p-eIF2α)

This protocol allows for the detection of changes in the phosphorylation status of PERK and its direct substrate eIF2α, providing direct evidence of inhibitor activity.

1. Sample Preparation and Lysis:

  • Culture cells to the desired confluency and treat with an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 1 µM Thapsigargin) and the PERK inhibitor (e.g., this compound) for the desired time.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[9]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

3. Gel Electrophoresis and Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-12% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11] For phospho-proteins, BSA is often recommended to reduce background.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:

    • Rabbit anti-phospho-PERK (Thr980): 1:1000[12]

    • Rabbit anti-phospho-eIF2α (Ser51): 1:1000

    • Rabbit anti-total PERK: 1:1000

    • Rabbit anti-total eIF2α: 1:1000

    • Rabbit anti-ATF4: 1:1000

    • Mouse anti-CHOP: 1:500

    • Mouse anti-β-actin (loading control): 1:5000

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Quantify band intensities using image analysis software and normalize to the loading control.

Quantitative PCR (qPCR) for ATF4 and CHOP mRNA Levels

This method quantifies the mRNA expression of key downstream targets of the PERK pathway, providing evidence of functional inhibition.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from treated cells using a commercially available RNA extraction kit according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

2. qPCR Reaction:

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Human Primer Sequences:

    • ATF4 Forward: 5'-AAACCTCATGGGTTCTCCAG-3'[1]

    • ATF4 Reverse: 5'-GGCATGGTTTCCAGGTCATC-3'[1]

    • CHOP Forward: 5'-GCTGTGGTAGTGAGCTGTTGCA-3'[1]

    • CHOP Reverse: 5'-CACAGCCCAGGTATGGAATCA-3'[1]

    • GAPDH Forward (housekeeping): 5'-GAAGGTGAAGGTCGGAGTC-3'

    • GAPDH Reverse (housekeeping): 5'-GAAGATGGTGATGGGATTTC-3'

  • Perform the qPCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[13]

3. Data Analysis:

  • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH).

Immunofluorescence for p-PERK Localization

This technique allows for the visualization of PERK activation and its subcellular localization upon ER stress and its inhibition.

1. Cell Preparation:

  • Grow cells on glass coverslips in a multi-well plate.

  • Treat cells with ER stress inducers and PERK inhibitors as described for Western blotting.

2. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[3]

  • Wash three times with PBS.

3. Immunostaining:

  • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Incubate with rabbit anti-phospho-PERK (Thr980) primary antibody (1:200 dilution in blocking buffer) overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted 1:500 in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBST.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence or confocal microscope.

Conclusion

References

Comparative Analysis of KRAS G12C Inhibitors: A Focus on AMG 510 (Sotorasib) Dose-Response Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the in vitro potency of AMG 510 (Sotorasib) against other notable KRAS G12C inhibitors, including adagrasib and divarasib. This guide provides a quantitative analysis of dose-response relationships, detailed experimental methodologies for key assays, and a visual representation of the targeted signaling pathway.

The discovery and development of covalent inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology, offering a therapeutic avenue for a previously "undruggable" target. AMG 510 (Sotorasib), the first FDA-approved KRAS G12C inhibitor, has paved the way for a new class of targeted therapies. This guide provides a comparative analysis of the dose-response characteristics of Sotorasib and other key KRAS G12C inhibitors, adagrasib and divarasib, based on preclinical data.

Quantitative Comparison of In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for sotorasib, adagrasib, and divarasib in various KRAS G12C mutant cancer cell lines. These values represent the concentration of the drug required to inhibit 50% of the cancer cell growth or a specific molecular activity, providing a quantitative measure of potency.

Cell LineCancer TypeSotorasib (AMG 510) IC50 (nM)Adagrasib (MRTX849) IC50 (nM)Divarasib (GDC-6036) IC50 (nM)
NCI-H358Non-Small Cell Lung Cancer~6 - 81.8[1]~10 - 150[2]Sub-nanomolar range[3][4]
MIA PaCa-2Pancreatic Cancer~9[1]~5[2]Not explicitly stated
NCI-H23Non-Small Cell Lung Cancer~690.4[1]Not explicitly statedNot explicitly stated
SW1573Non-Small Cell Lung Cancer~100~10 - 973 (2D culture)[5]Not explicitly stated

Note: IC50 values can vary between studies due to different experimental conditions, such as 2D versus 3D cell culture models and the specific endpoint measured.

Preclinical data suggests that divarasib exhibits greater potency and selectivity in vitro compared to sotorasib and adagrasib.[3][4] Divarasib is reported to be 5 to 20 times more potent and up to 50 times more selective in preclinical studies.[3][6][7]

Experimental Protocols

The determination of dose-response curves and the evaluation of KRAS G12C inhibitor activity rely on standardized in vitro assays. Below are detailed methodologies for two key experiments commonly cited in the characterization of these inhibitors.

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8]

Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Procedure cluster_3 Data Acquisition & Analysis cell_seeding 1. Seed cells in a 96-well plate and incubate for 24 hours. compound_addition 2. Add serial dilutions of the KRAS G12C inhibitor to the cells. cell_seeding->compound_addition incubation 3. Incubate for a defined period (e.g., 72 hours). compound_addition->incubation equilibration 4. Equilibrate the plate to room temperature. incubation->equilibration reagent_addition 5. Add CellTiter-Glo® Reagent to each well. equilibration->reagent_addition lysis_incubation 6. Mix to induce cell lysis and incubate to stabilize the signal. reagent_addition->lysis_incubation luminescence_measurement 7. Measure luminescence using a plate reader. lysis_incubation->luminescence_measurement data_analysis 8. Plot dose-response curves and calculate IC50 values. luminescence_measurement->data_analysis G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Detection & Analysis cell_treatment 1. Treat cells with the KRAS G12C inhibitor for a specified time. cell_lysis 2. Lyse cells to extract proteins. cell_treatment->cell_lysis protein_quantification 3. Quantify protein concentration. cell_lysis->protein_quantification sds_page 4. Separate proteins by size using SDS-PAGE. protein_quantification->sds_page transfer 5. Transfer proteins to a PVDF membrane. sds_page->transfer blocking 6. Block the membrane to prevent non-specific antibody binding. transfer->blocking primary_ab 7. Incubate with primary antibodies (anti-p-ERK and anti-total ERK). blocking->primary_ab secondary_ab 8. Incubate with HRP-conjugated secondary antibodies. primary_ab->secondary_ab detection 9. Add chemiluminescent substrate and capture the signal. secondary_ab->detection analysis 10. Quantify band intensity and normalize p-ERK to total ERK. detection->analysis KRAS_Signaling_Pathway receptor EGFR adaptor Grb2/SOS1 receptor->adaptor kras_inactive KRAS-GDP (Inactive) adaptor->kras_inactive GTP Exchange kras_active KRAS-GTP (Active) kras_inactive->kras_active raf RAF kras_active->raf pi3k PI3K kras_active->pi3k inhibitor Sotorasib (AMG 510) Adagrasib Divarasib inhibitor->kras_active Inhibition mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation akt AKT pi3k->akt akt->proliferation

References

A Researcher's Guide to Biochemical Assays for Validating PERK Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

The protein kinase R-like endoplasmic reticulum kinase (PERK) is a critical transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). Upon ER stress, PERK autophosphorylates and becomes active, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This action attenuates global protein synthesis to reduce the load on the ER but selectively promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), to aid in cellular recovery. Given PERK's role in various diseases, including cancer and neurodegenerative disorders, the development of specific inhibitors is of significant therapeutic interest.

This guide provides a comparative overview of common biochemical and cellular assays used to validate the activity and specificity of PERK inhibitors, complete with experimental data for key compounds and detailed protocols.

The PERK Signaling Pathway

Under ER stress, PERK dimerizes and trans-autophosphorylates, activating its kinase domain. The primary substrate of activated PERK is eIF2α. Phosphorylation of eIF2α at Serine 51 leads to a reduction in global protein translation while simultaneously upregulating the translation of ATF4. ATF4, a transcription factor, then moves to the nucleus to regulate the expression of genes involved in stress adaptation, amino acid metabolism, and apoptosis, such as CHOP and GADD34.

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Induces Autophosphorylation pPERK p-PERK (Active) PERK->pPERK eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation Global Translation Attenuation peIF2a->Translation Inhibits ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Promotes Translation ATF4 ATF4 Protein ATF4_mRNA->ATF4 ATF4_nuc ATF4 ATF4->ATF4_nuc Translocates Target_Genes Target Genes (CHOP, GADD34) ATF4_nuc->Target_Genes Activates Transcription TR_FRET_Workflow A Prepare Reagents: - Kinase Buffer - PERK Enzyme - eIF2α Substrate - ATP C Dispense Inhibitor Dilutions and PERK Enzyme into 384-well plate A->C B Prepare Inhibitor Dilution Series in DMSO B->C D Pre-incubate at Room Temp (e.g., 30 min) C->D E Initiate Kinase Reaction by adding eIF2α/ATP mixture D->E F Incubate at Room Temp (e.g., 45-90 min) E->F G Stop Reaction & Add Detection Reagents (Eu-Antibody & Acceptor-Antibody) F->G H Incubate to allow antibody binding G->H I Read Plate on TR-FRET enabled microplate reader H->I J Calculate % Inhibition and Determine IC50 Curve I->J Western_Blot_Workflow A Seed and Culture Cells in multi-well plates B Pre-treat cells with PERK inhibitor at various concentrations A->B C Induce ER Stress (e.g., with Thapsigargin or Tunicamycin) B->C D Lyse Cells and Harvest Protein C->D E Determine Protein Concentration (e.g., BCA Assay) D->E F Prepare Samples and Perform SDS-PAGE E->F G Transfer Proteins to Membrane (e.g., PVDF) F->G H Block Membrane and Incubate with Primary Antibodies (p-eIF2α, total eIF2α, etc.) G->H I Incubate with Secondary HRP-conjugated Antibody H->I J Add Chemiluminescent Substrate and Image Blot I->J K Analyze Band Intensities and Quantify Inhibition J->K

Unraveling Kinase Inhibitor Specificity: A Comparative Guide to AMG PERK 44 and its Lack of RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of a chemical probe is paramount. This guide provides a detailed comparison of AMG PERK 44, a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), with other compounds, highlighting its notable lack of activity against Receptor-Interacting Protein Kinase 1 (RIPK1). This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

This compound has emerged as a valuable tool for studying the physiological and pathological roles of the PERK branch of the Unfolded Protein Response (UPR). Its high selectivity distinguishes it from other PERK inhibitors, some of which have been shown to exhibit significant off-target effects, most notably the inhibition of RIPK1, a key regulator of inflammation and cell death.

Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency of this compound and comparator compounds against their primary targets and key off-targets. This data, compiled from various studies, underscores the superior selectivity of this compound for PERK over RIPK1.

Table 1: Inhibitor Potency against Primary Kinase Targets

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
This compound PERKTR-FRET6[1][2]
GSK2606414PERKBiochemical~1.5[3]
GSK2656157PERKBiochemical<1[4]
Necrostatin-1RIPK1Biochemical-
Necrostatin-1sRIPK1Biochemical-

Table 2: Inhibitor Potency against RIPK1

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
This compound RIPK1ADP-GloNo inhibition [5]
GSK2606414RIPK1ADP-Glo6.3 - 7.3 (µM in cells)[5]
GSK2656157RIPK1ADP-Glo1.9 - 2.9 (µM in cells)[5]
Necrostatin-1RIPK1Cell-based494
Necrostatin-1sRIPK1EC50182

Table 3: Selectivity Profile of this compound

Off-Target KinaseAssay TypeIC50 (nM)Fold Selectivity vs. PERKReference
GCN2TR-FRET7300>1200[1][2]
B-RafKinase Panel>1000>160[2]
Panel of 387 kinasesKINOMEscanNo significant inhibition at 1µMHigh[1]

The data clearly demonstrates that while GSK2606414 and GSK2656157 are potent PERK inhibitors, they also inhibit RIPK1 in the micromolar range[5]. In stark contrast, this compound shows no inhibitory activity against RIPK1, making it a more precise tool for dissecting PERK-specific functions[5]. Necrostatin-1 and its more potent analog, Necrostatin-1s, are established RIPK1 inhibitors and serve as positive controls for RIPK1 inhibition.

Signaling Pathways

To contextualize the importance of inhibitor selectivity, it is crucial to understand the distinct signaling pathways regulated by PERK and RIPK1.

PERK_Signaling_Pathway cluster_inhibition Inhibition ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Preferential Translation Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis Leads to CHOP CHOP ATF4->CHOP Induces Adaptation Stress Adaptation (Autophagy, Antioxidant Response) ATF4->Adaptation Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes AMG_PERK_44 This compound AMG_PERK_44->PERK Inhibits

Caption: The PERK signaling pathway in response to ER stress.

RIPK1_Signaling_Pathway cluster_inhibition Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I Forms NFkB NF-κB Activation Complex_I->NFkB Leads to RIPK1 RIPK1 Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Forms Complex_IIb Necrosome (Necroptosis) RIPK1->Complex_IIb Forms Caspase8_a Caspase-8 Complex_IIa->Caspase8_a Activates Apoptosis Apoptosis Caspase8_a->Apoptosis Induces RIPK3 RIPK3 Complex_IIb->RIPK3 Recruits & Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes Necrostatin_1 Necrostatin-1/1s Necrostatin_1->RIPK1 Inhibits GSK_inhibitors GSK2606414 GSK2656157 GSK_inhibitors->RIPK1 Inhibits

Caption: The multifaceted role of RIPK1 in cell death and survival signaling.

Experimental Methodologies

The determination of inhibitor specificity and potency relies on robust and well-defined experimental protocols. Below are outlines of key assays used in the characterization of PERK and RIPK1 inhibitors.

Biochemical Kinase Assays

1. ADP-Glo™ Kinase Assay (for measuring kinase activity):

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Start->Step1 Step2 Incubate Step1->Step2 Step3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step2->Step3 Step4 Incubate Step3->Step4 End Measure Luminescence Step4->End

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol Outline:

  • Kinase Reaction: A reaction mixture containing the kinase (e.g., recombinant PERK or RIPK1), its specific substrate, ATP, and the test inhibitor at various concentrations is prepared in a multi-well plate.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

This assay measures the binding of an antibody that recognizes the phosphorylated substrate of the kinase.

Protocol Outline:

  • Kinase Reaction: Similar to the ADP-Glo™ assay, a kinase reaction is set up with the kinase, substrate, ATP, and inhibitor.

  • Detection: After the reaction, a europium-labeled antibody specific for the phosphorylated substrate and an Alexa Fluor® 647-labeled antibody that recognizes the total substrate are added.

  • FRET Signal: If the substrate is phosphorylated, the binding of both antibodies brings the europium donor and the Alexa Fluor® 647 acceptor into close proximity, resulting in a FRET signal.

  • Signal Measurement: The time-resolved fluorescence signal is measured. A decrease in the FRET signal indicates inhibition of the kinase.

Cellular Assays

1. Western Blotting for Phospho-PERK and Phospho-eIF2α:

This technique is used to assess the inhibition of PERK activity within a cellular context.

Protocol Outline:

  • Cell Treatment: Cells are pre-treated with the inhibitor (e.g., this compound) for a specific duration, followed by stimulation with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin).

  • Cell Lysis: The cells are lysed to extract total proteins.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α), as well as antibodies for total PERK and eIF2α as loading controls.

  • Detection: Following incubation with secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase), a chemiluminescent substrate is added, and the resulting signal is captured. A reduction in the p-PERK and p-eIF2α signals in the presence of the inhibitor indicates its efficacy.

2. Necroptosis Assay (for RIPK1 inhibition):

This assay measures the ability of a compound to protect cells from necroptotic cell death, a form of programmed necrosis dependent on RIPK1 kinase activity.

Protocol Outline:

  • Cell Seeding: A suitable cell line (e.g., HT-29 or L929) is seeded in a multi-well plate.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound.

  • Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of agents such as TNF-α, a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

  • Cell Viability Measurement: After a defined incubation period, cell viability is assessed using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or by staining with a fluorescent dye that enters dead cells (e.g., propidium iodide) and quantifying the fluorescence. An increase in cell viability in the presence of the inhibitor indicates protection from necroptosis and, therefore, inhibition of RIPK1.

Conclusion

The experimental data unequivocally demonstrates that this compound is a highly selective inhibitor of PERK, devoid of the RIPK1 inhibitory activity observed with some other PERK inhibitors like GSK2606414 and GSK2656157. This high degree of selectivity makes this compound a superior chemical probe for elucidating the specific roles of the PERK pathway in health and disease. For researchers investigating cellular stress responses, inflammation, and cell death, the careful selection of inhibitors with well-characterized selectivity profiles is crucial for the generation of reliable and interpretable data. This guide provides the necessary comparative data and methodological insights to aid in the informed selection and use of these powerful research tools.

References

A Head-to-Head Comparison of PERK Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein kinase R-like endoplasmic reticulum kinase (PERK) has emerged as a critical mediator of the unfolded protein response (UPR), a cellular stress pathway frequently hijacked by cancer cells to promote survival and proliferation in the harsh tumor microenvironment. As such, PERK has become an attractive therapeutic target, leading to the development of several small molecule inhibitors. This guide provides an objective, data-driven comparison of prominent PERK inhibitors, summarizing their performance in cancer cells with supporting experimental data and detailed protocols.

PERK Signaling Pathway in Cancer

Under endoplasmic reticulum (ER) stress, often induced by factors like hypoxia and nutrient deprivation prevalent in tumors, PERK is activated. This activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which globally attenuates protein synthesis to reduce the load of unfolded proteins. Paradoxically, this event also promotes the selective translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP. Cancer cells exploit the adaptive aspects of this pathway to survive, making PERK inhibition a promising anti-cancer strategy.[1]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Hypoxia, Nutrient Deprivation) PERK_inactive PERK (inactive) PERK_active PERK (active) PERK_inactive->PERK_active Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibition ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Selective Translation ATF4_protein ATF4 Protein ATF4_translocation ATF4 ATF4_protein->ATF4_translocation Translocation Target_Genes Target Gene Expression (Amino Acid Metabolism, Antioxidant Response, CHOP) ATF4_translocation->Target_Genes Upregulation

Caption: The PERK branch of the Unfolded Protein Response pathway in cancer cells.

Quantitative Comparison of PERK Inhibitors

The following table summarizes the in vitro potency of several leading PERK inhibitors against their target and in cellular assays. IC50 values represent the concentration of the inhibitor required to reduce the activity of PERK or a downstream cellular process by 50%.

InhibitorTarget/AssayIC50Cell Line(s)Reference(s)
GSK2606414 PERK (cell-free)0.4 nM-[2][3][4]
PERK inhibition in cells10-30 nMMultiple cancer cell lines[5]
Multiple Myeloma Cell Viability10-75 µM (at 48h)H929, JIM3, JJN3, KMS11[6]
GSK2656157 PERK (cell-free)0.9 nM-[7][8][9]
PERK activation in cells10-30 nMBxPC3 (pancreatic)[8]
Cell Viability (no ER stress)6-25 µMMultiple human tumor cell lines[10][9]
HC-5404 PERK (cell-free)1 nM-[11]
pPERK inhibition in cells23 nMHEK-293[11][12][13][14]
ATF4 suppression in cells88 nMHEK-293[11][12][14]
APL-045 PERK (cell-free, Ki)4.6 nM-[15]
eIF2α phosphorylation inhibition20 nM-[15]
ATF4/CHOP inhibition in cells50-250 nMRenal cell carcinoma and colorectal cancer cell lines[15]
AMG PERK 44 PERK (cell-free)6 nM-[16][17][18][19]
pPERK inhibition in cells84 nM-[16][17][19]
Protein synthesis rescue400 nM (EC50)U2OS[17]
NCI 12487 Cell Viability~25 µMHT-29 (colorectal)[1][20]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of PERK inhibitors are provided below.

Cell Viability Assays (XTT and MTT)

Objective: To determine the cytotoxic effects of PERK inhibitors on cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Tetrazolium salts (XTT or MTT) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product.

Protocol (General):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[21]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the PERK inhibitor (e.g., 0.75 µM to 100 µM) or vehicle control (e.g., 0.1% DMSO) for various time points (e.g., 16, 24, 48 hours).[20][21]

  • Reagent Incubation:

    • XTT: Add the XTT labeling mixture to each well and incubate for 4-24 hours, depending on the cell type and metabolic rate.

    • MTT: Add MTT solution to each well and incubate for 2-4 hours. Subsequently, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (450-500 nm for XTT, ~570 nm for MTT).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against inhibitor concentration.

Western Blotting for PERK Signaling Pathway Proteins

Objective: To assess the effect of PERK inhibitors on the phosphorylation of PERK, eIF2α, and the expression of downstream targets like ATF4.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.

Protocol:

  • Cell Lysis: Treat cells with the PERK inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated PERK, total and phosphorylated eIF2α, and ATF4 overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]

  • Analysis: Densitometry can be used to quantify the protein band intensities, often normalized to a loading control like β-actin or GAPDH.

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

Caption: A typical workflow for Western blot analysis.

Apoptosis Assay (Caspase-3 Activity)

Objective: To quantify the induction of apoptosis by PERK inhibitors.

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a colorimetric or fluorometric substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore.

Protocol (Colorimetric):

  • Induce Apoptosis: Treat cells with the PERK inhibitor for the desired time. A positive control, such as staurosporine, can also be used.[26]

  • Cell Lysis: Pellet the cells and resuspend them in a chilled cell lysis buffer. Incubate on ice for 10 minutes.[27]

  • Prepare Lysate: Centrifuge the lysed cells and collect the supernatant containing the cytosolic extract.[27]

  • Assay Reaction: In a 96-well plate, add the cell lysate, 2x reaction buffer with DTT, and the caspase-3 substrate (e.g., DEVD-pNA).[28]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[26]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[28]

  • Analysis: The increase in absorbance is proportional to the caspase-3 activity and the level of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of PERK inhibitors on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the PERK inhibitor for the desired time.

  • Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.[29]

References

Safety Operating Guide

Proper Disposal of AMG PERK 44: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the selective PERK inhibitor, AMG PERK 44, ensuring laboratory safety and regulatory compliance.

This compound is a potent and selective inhibitor of the PERK enzyme, widely utilized in cell biology and drug discovery research.[1][2][3][4] While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal procedures is crucial for maintaining a safe laboratory environment and ensuring environmental stewardship.[5][6] This document provides a comprehensive overview of the necessary safety and logistical information for the proper disposal of this compound.

Chemical and Hazard Profile

A clear understanding of the compound's properties is fundamental to its safe handling and disposal.

Property Data
Chemical Formula C₃₄H₂₉ClN₄O₂
Molecular Weight 561.07 g/mol [5]
CAS Number 1883548-84-2[5]
GHS Hazard Classification Not a hazardous substance or mixture[5][6]
Storage Temperature -20°C[3][5]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on standard laboratory practices for non-hazardous chemical waste.

  • Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound should be placed in a clearly labeled, sealed container designated for non-hazardous chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless permitted by your institution's guidelines.

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and absorbent paper, should be collected in a designated, sealed waste bag or container.

  • Accidental Spill Management:

    • In the event of a spill, prevent further leakage and keep the substance away from drains or water courses.[5]

    • For liquid spills, absorb the solution with an inert, finely-powdered material like diatomite or a universal binder.[5]

    • Decontaminate affected surfaces by scrubbing with alcohol.[5]

    • Collect all contaminated materials and dispose of them as chemical waste according to the procedures outlined in this document.[5]

  • Final Disposal: All waste containing this compound must be disposed of in accordance with prevailing country, federal, state, and local regulations.[5] This typically involves arranging for pickup by a certified chemical waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Waste Containment cluster_2 Final Disposition Start Identify this compound for Disposal AssessState Determine Physical State Start->AssessState SolidWaste Solid Compound or Contaminated Materials AssessState->SolidWaste Solid LiquidWaste Aqueous or Solvent Solution AssessState->LiquidWaste Liquid PackageSolid Package in Sealed, Labeled Container for Solid Chemical Waste SolidWaste->PackageSolid PackageLiquid Collect in Sealed, Labeled Container for Liquid Chemical Waste LiquidWaste->PackageLiquid Store Store in Designated Waste Accumulation Area PackageSolid->Store PackageLiquid->Store ContactEHS Contact EHS for Pickup and Final Disposal Store->ContactEHS End Disposal Complete ContactEHS->End

Caption: Logical workflow for the disposal of this compound.

First Aid and Emergency Procedures

In the event of accidental exposure, follow these first aid measures and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[5]

  • Skin Contact: Wash off with soap and plenty of water.[7]

  • Inhalation: Move the individual into fresh air. If not breathing, give artificial respiration.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Wear a self-contained breathing apparatus for firefighting if necessary.[5]

References

Essential Safety & Handling Protocol for AMG PERK 44

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with AMG PERK 44. While current safety data sheets (SDS) classify this compound as non-hazardous, its potent and selective biological activity as a PERK inhibitor necessitates a cautious and systematic approach to handling.[1][2][3][4][5] Adherence to these protocols will minimize risk and ensure a safe laboratory environment.

Risk Assessment and Precautionary Measures

Given that this compound is a highly selective, orally active PERK inhibitor, all laboratory work should be conducted under the assumption that it is a potentially bioactive compound.[1][3] Standard laboratory hygiene and safety practices are mandatory.

Key Safety Information Summary:

ParameterRecommendationSource
Hazard Classification Not classified as a hazardous substance or mixture under GHS.[4][5]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[4]
Engineering Controls Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[4]
Eye Protection Safety glasses with side shields or safety goggles.[4][6]
Skin and Body Protection Standard laboratory coat.[7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change if contact with the compound is suspected.[7]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. If dust is generated and engineering controls are insufficient, a respirator may be necessary.[7]
First Aid: Eye Contact Immediately flush eyes with plenty of water.[4]
First Aid: Skin Contact Wash off with soap and plenty of water.[4]
First Aid: Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[4]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the logical steps for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase A Review Safety Data Sheet (SDS) and internal lab protocols B Assess the experimental procedure for potential dust or aerosol generation A->B Proceed to C Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves B->C Low risk of aerosolization D Enhanced PPE: - Chemical Goggles - Face Shield - Use of Fume Hood B->D High risk of aerosolization E Don PPE correctly C->E D->E F Handle this compound according to protocol E->F Begin experiment G Doff PPE correctly to avoid contamination F->G Upon completion H Dispose of contaminated PPE and waste according to institutional guidelines for non-hazardous chemical waste G->H Final step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.